3,4-dimethyl-N,N-diphenylaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-13-14-20(15-17(16)2)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRBXHLWUCOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595689 | |
| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173460-10-1 | |
| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-dimethyl-N,N-diphenylaniline
CAS Number: 173460-10-1
This technical guide provides an in-depth overview of 3,4-dimethyl-N,N-diphenylaniline, a substituted aromatic amine with significant potential in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Introduction
This compound is a tertiary amine featuring a diphenylamino group attached to a 3,4-dimethylphenyl moiety. As a derivative of N,N-diphenylaniline, it belongs to a class of compounds known for their utility as antioxidants, dye intermediates, and, most notably, as functional materials in organic electronics.[1] The introduction of methyl groups on the phenyl ring can modulate the electronic properties and solubility of the molecule, making it a promising candidate for applications such as hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is limited, its properties can be extrapolated from closely related compounds such as N,N-diphenylaniline and its substituted derivatives.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₂₀H₁₉N |
| Molecular Weight | 273.37 g/mol |
| Appearance | Off-white to light-colored solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane); Insoluble in water. |
Spectroscopic Data:
Characterization of this compound would typically involve the following spectroscopic techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons on the three phenyl rings and the two methyl groups.
-
¹³C NMR: Would reveal the number of unique carbon environments within the molecule.
-
FT-IR: Should display characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[2][3]
Reaction Scheme:
Figure 1: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).
-
Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and the aryl halide (e.g., iodobenzene, 1.1 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of aryl amines.[4] This method often requires higher temperatures compared to the Buchwald-Hartwig amination.
Reaction Scheme:
Figure 2: General workflow for the Ullmann condensation.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used), and the base (e.g., potassium carbonate, 2.0 equivalents).
-
Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and iodobenzene (1.1 equivalents), followed by a high-boiling polar solvent (e.g., DMF).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Potential Applications in Organic Electronics
Derivatives of N,N-diphenylaniline are widely investigated as hole-transporting materials (HTMs) in organic electronic devices. The triphenylamine core provides good hole mobility and stability. The methyl substituents in this compound are expected to enhance solubility and potentially influence the energy levels of the molecule, which is crucial for efficient charge injection and transport.
Signaling Pathway in an OLED:
Figure 3: Role of a Hole Transport Material in an OLED.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like N,N-diphenylaniline until a specific SDS for the title compound is available.
Conclusion
This compound is a promising organic material with potential applications in the field of organic electronics. While specific experimental data is not widely available, its synthesis can be readily achieved using established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. Further research into the precise characterization of its physical and electronic properties will be crucial in realizing its full potential as a high-performance material in next-generation electronic devices.
References
Technical Guide: Physicochemical Properties of 3,4-dimethyl-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethyl-N,N-diphenylaniline (CAS No. 173460-10-1). Direct experimental data for this specific triarylamine is limited in publicly accessible literature. Consequently, this guide presents detailed physicochemical information for its key precursor, 3,4-dimethylaniline, and outlines a representative synthetic protocol for the preparation of this compound via the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for C-N bond formation.[1] This document is intended to serve as a valuable resource for researchers in organic electronics, materials science, and medicinal chemistry.
Introduction to this compound
This compound, also known as N,N-diphenyl-3,4-xylidine, belongs to the class of triarylamines. These compounds are characterized by a central nitrogen atom bonded to three aromatic rings. The unique electronic and steric properties of triarylamines make them valuable components in a variety of applications, particularly in the field of organic electronics where they are utilized as hole-transporting materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The methyl substituents on one of the phenyl rings of this compound can influence its electronic properties, solubility, and solid-state morphology.
Physicochemical Properties of 3,4-dimethylaniline
As a primary precursor for the synthesis of this compound, understanding the properties of 3,4-dimethylaniline (also known as 3,4-xylidine) is crucial.
Quantitative Data
The following table summarizes the key physicochemical properties of 3,4-dimethylaniline.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | [2] |
| CAS Number | 95-64-7 | [2] |
| Melting Point | 51 °C | [3] |
| Boiling Point | 226 °C | [3] |
| Appearance | Colorless solid | [3] |
Solubility
Information regarding the solubility of 3,4-dimethylaniline is summarized below.
| Solvent | Solubility |
| Water | Slightly soluble |
| Organic Solvents | Soluble |
Synthesis of this compound
The synthesis of triarylamines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative procedure for the synthesis of this compound from 3,4-dimethylaniline and iodobenzene.
Materials:
-
3,4-dimethylaniline
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (typically 1-2 mol%) and Xantphos (typically 1.5-3 mol%).
-
Add cesium carbonate (typically 1.5-2 equivalents).
-
Add 3,4-dimethylaniline (1 equivalent) and iodobenzene (2.2 equivalents).
-
Add anhydrous toluene via syringe.
-
The reaction mixture is then heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthetic workflow for this compound.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Conclusion
While specific, experimentally determined physicochemical data for this compound remains elusive in the surveyed literature, its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. This guide provides a solid foundation for researchers by detailing the properties of the key precursor, 3,4-dimethylaniline, and offering a reliable, representative protocol for the synthesis of the target compound. The provided workflows offer a clear visual representation of the synthetic process. It is recommended that future work on this compound includes its full experimental characterization to enrich the available data for the scientific community.
References
An In-depth Technical Guide to the Solubility of 3,4-dimethyl-N,N-diphenylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,4-dimethyl-N,N-diphenylaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to understand its expected solubility profile and to determine it experimentally. The guide covers theoretical solubility considerations based on the compound's structure and the principle of "like dissolves like," drawing parallels with structurally similar molecules. A detailed, step-by-step experimental protocol for the reliable determination of solubility using the shake-flask method is provided, followed by a discussion of analytical techniques for concentration measurement.
Introduction to this compound
This compound is an aromatic amine with a molecular structure that suggests specific solubility characteristics. Its potential applications in organic electronics as a charge-transport material and as an intermediate in the synthesis of dyes and pharmaceuticals necessitate a thorough understanding of its behavior in various solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and formulation development.
Predicted Solubility Profile
The molecule possesses a significant nonpolar character due to the presence of three phenyl rings and two methyl groups. This suggests a higher affinity for nonpolar and moderately polar organic solvents. Aromatic amines are generally more soluble in aromatic solvents.[1] The nitrogen atom with its lone pair of electrons introduces a degree of polarity and the capacity for hydrogen bonding, although this is sterically hindered by the two bulky phenyl groups.
Based on the solubility of related compounds:
-
N-phenylaniline (Diphenylamine): This compound is highly soluble in many organic solvents such as ether, benzene, and alcohol, but has very low solubility in water.[2]
-
Aromatic Amines: In general, aromatic amines exhibit good solubility in organic solvents, especially polar ones.[3][4] Their solubility in water is limited and decreases with the increasing size of the hydrophobic alkyl or aryl parts.[5]
Therefore, this compound is expected to be readily soluble in aromatic solvents (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and other common organic solvents like ethers and esters. Its solubility in highly polar protic solvents like methanol might be lower, and it is expected to be practically insoluble in water.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below. The following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Toluene | |||
| e.g., Acetone | |||
| e.g., Ethanol | |||
| e.g., Ethyl Acetate | |||
| e.g., Hexane | |||
| e.g., Dichloromethane |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]
4.1. Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.
4.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
4.3. Detailed Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker with a constant temperature control. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid phase, centrifuge the vials at the experimental temperature.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the supernatant through a syringe filter appropriate for the organic solvent being used.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analysis: Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., g/L, mol/L).
4.4. Analytical Method Considerations
-
UV-Vis Spectrophotometry: This method is suitable if the compound has a significant chromophore and the solvent does not absorb at the analytical wavelength. A calibration curve of absorbance versus known concentrations must be prepared.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the compound's UV absorbance is weak.[6] It also allows for the assessment of the compound's stability during the experiment. A calibration curve of peak area versus known concentrations is required.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains to be published, its molecular structure strongly suggests good solubility in a range of common nonpolar and moderately polar organic solvents. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to reliably determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for the successful application of this compound in research and development.
References
The Synthesis and Characterization of Novel Diphenylaniline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel diphenylaniline derivatives. Diphenylaniline and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document details common synthetic methodologies, extensive characterization protocols, and explores their mechanism of action through the lens of a key signaling pathway.
Synthetic Methodologies
The synthesis of novel diphenylaniline derivatives can be achieved through various established and modern organic chemistry reactions. Key strategies include multi-step synthesis involving chloroacetylation and subsequent modifications, as well as transition-metal-catalyzed cross-coupling reactions.
Synthesis via Chloroacetylation and Subsequent Derivatization
A prevalent method for synthesizing a variety of diphenylaniline derivatives involves a three-step process starting from diphenylamine. This approach is versatile and allows for the introduction of diverse functionalities.
Experimental Protocol:
Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene.
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Pour the mixture into crushed ice and allow it to stand overnight for the product to precipitate.
-
Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol.[1]
Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide
-
Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.
-
Add hydrazine hydrate (0.004 M) to the mixture.
-
Reflux the reaction mixture for 48 hours under careful observation.
-
Store the mixture in a refrigerator overnight.
-
Filter the resulting product and recrystallize with ethanol. The reported yield for this step is 88%.[1]
Step 3: Synthesis of Substituted Diphenylaniline Derivatives
-
Dissolve 2-hydrazino-N,N-diphenylacetamide in methanol.
-
Add various aromatic aldehydes in the presence of glacial acetic acid.
-
The resulting novel diphenylaniline derivatives can then be isolated and purified.[1][2]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct route to synthesize substituted diphenylamines.[3][4]
General Experimental Protocol:
-
In a reaction vessel, combine the aryl halide (e.g., bromobenzene), the amine (e.g., aniline or a substituted aniline), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Add a dry, inert solvent such as toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, using copper as a catalyst. While it often requires harsh reaction conditions, modern modifications have improved its applicability.
General Experimental Protocol:
-
Combine the aryl halide, the amine, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a suitable high-boiling solvent (e.g., DMF or nitrobenzene).
-
Heat the reaction mixture at an elevated temperature (often >150 °C) for several hours to days.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, work up the reaction mixture by adding a quenching solution and extracting the product.
-
Purify the product by crystallization or column chromatography.
Characterization of Novel Diphenylaniline Derivatives
A thorough characterization of newly synthesized compounds is crucial to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of synthesized diphenylaniline derivatives.
Spectroscopic Data
The following tables summarize typical spectroscopic data for representative diphenylaniline derivatives.
Table 1: FT-IR Spectral Data of 2-hydrazino-N,N-diphenylacetamide and a Derivative
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| 2-hydrazino-N,N-diphenylacetamide | 3242 | N-H Stretch | [1] |
| 3139 | NH₂ | [1] | |
| 3031 | C-H Stretch (Aromatic) | [1] | |
| 1630 | C=O Stretch | [1] | |
| 2-(2-(3-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide | 3401 | N-H Stretch | [1] |
| 1671 | C=O Stretch | [1] | |
| 1522 | N=O Stretch | [1] | |
| 1491 | C=N Stretch | [1] |
Table 2: ¹H NMR Spectral Data of Diphenylaniline and its Derivatives
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Diphenylamine | 7.25 | t | 4H (Aromatic) | [5] |
| 7.07 | d | 4H (Aromatic) | [5] | |
| 6.92 | t | 2H (Aromatic) | [5] | |
| 2-hydrazino-N,N-diphenylacetamide | 8.68 | s | 1H (NH) | [1] |
| 9.06 | s | 1H (NH) | [1] | |
| 7.58-6.14 | m | 10H (Aromatic) | [1] | |
| 3.43 | s | 2H (CH₂) | [1] | |
| 4-methyl-N-phenylaniline | 7.20 | t | 2H | [5] |
| 7.05 | d | 2H | [5] | |
| 7.01-6.94 | m | 4H | [5] | |
| 6.85 | t | 1H | [5] | |
| 2.29 | s | 3H (CH₃) | [5] |
Table 3: ¹³C NMR Spectral Data of Diphenylaniline and a Derivative
| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |
| Diphenylamine | 142.9 | C (Aromatic) | [5] |
| 129.1 | CH (Aromatic) | [5] | |
| 120.8 | CH (Aromatic) | [5] | |
| 117.6 | CH (Aromatic) | [5] | |
| 4-methyl-N-phenylaniline | 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7 | Aromatic Carbons | [5] |
| 20.7 | CH₃ | [5] |
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of diphenylaniline derivatives as potent inhibitors of inflammatory pathways. One such pathway is the NLRP3 inflammasome, a key component of the innate immune system.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. Certain novel diphenylaniline derivatives have been identified as inhibitors of this pathway.
Table 4: Inhibitory Activity of a Representative Diphenylaniline Derivative against NLRP3 Inflammasome
| Compound | Target | IC₅₀ (µM) |
| Compound 19 (a novel diphenylamine derivative) | NLRP3 Inflammasome | 0.34 |
Data extracted from a study on novel diphenylamine analogues as NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation and Inhibition Pathway
Caption: The NLRP3 inflammasome pathway and its inhibition by diphenylaniline derivatives.
This guide serves as a foundational resource for the synthesis and characterization of novel diphenylaniline derivatives. The detailed protocols and compiled data provide a practical starting point for researchers in the field, while the exploration of their biological activity and mechanism of action opens avenues for further investigation and drug development.
References
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
electronic properties of substituted triarylamine compounds
An In-Depth Technical Guide to the Electronic Properties of Substituted Triarylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarylamine (TAA) derivatives are a cornerstone class of organic materials that have garnered significant attention in the field of organic electronics.[1] Their molecular structure, typically featuring a central nitrogen atom bonded to three aromatic rings, imparts unique electronic characteristics. These compounds are renowned for their low ionization potentials, reversible redox behavior, and excellent hole-transporting capabilities.[1] This makes them integral components in a wide array of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs).[1][2]
The electronic properties of triarylamines can be precisely tuned by introducing various substituent groups onto their aromatic rings. This ability to modify their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels allows for the rational design of materials tailored for specific device architectures and performance requirements.[2][3] This guide provides a comprehensive overview of the , detailing the experimental protocols used for their characterization and the fundamental relationships between their structure and electronic behavior.
Core Electronic Properties
The functionality of triarylamine compounds in electronic devices is governed by their frontier molecular orbitals, the HOMO and LUMO.[4]
-
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate an electron. For hole-transporting materials like triarylamines, the HOMO level is a critical parameter. A higher HOMO energy level (closer to the vacuum level) corresponds to a lower ionization potential, making it easier for the molecule to be oxidized (lose an electron) and transport holes. The HOMO level of organic semiconductors is analogous to the valence band maximum in inorganic semiconductors.[4]
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the ability of a molecule to accept an electron. The LUMO level is analogous to the conduction band minimum in inorganic semiconductors.[4]
-
HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap.[4] This gap determines the energy of the first electronic transition and influences the optical properties of the material, such as its absorption and emission spectra.
The strategic tuning of these energy levels is crucial for designing high-performance organic electronic devices.[3]
The Influence of Substituents
The electronic properties of the triarylamine core can be systematically modified by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aryl rings.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and dimethylamino (-N(CH₃)₂) increase the electron density on the triarylamine core.[5][6] This destabilizes the HOMO, raising its energy level. Consequently, EDGs lower the oxidation potential, making the compound easier to oxidize.[3][6] The introduction of a dimethylamino group, a strong EDG, can significantly increase the HOMO energy.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or cyano (-CN) decrease the electron density of the triarylamine core. This stabilizes the HOMO, lowering its energy level and making the compound more difficult to oxidize (i.e., increasing its oxidation potential).[6][7] The presence of EWGs has been found to drastically hinder the performance of triarylamines as hole-transporting materials.[7]
This relationship allows for the fine-tuning of the material's electronic properties to match the energy levels of other materials in a device, thereby optimizing charge injection and transport.
Caption: Logical relationship of substituent effects on HOMO energy levels.
Data Presentation: Electronic Properties
The following table summarizes the electrochemical data for a selection of substituted triarylamine compounds, illustrating the impact of different substituents on their oxidation potentials and HOMO energy levels.
| Compound | Substituent(s) | First Half-Wave Oxidation Potential (E₁/₂, V vs Ag/AgCl) | Reference |
| N,N-di(4-methoxyphenyl)-p-(bromophen-4-yl)aniline | Methoxy (-OCH₃) | +0.73 | [6] |
| N,N-di(4-methylphenyl)-p-(bromophen-4-yl)aniline | Methyl (-CH₃) | +0.89 | [6] |
| N,N-di(4-chlorophenyl)-p-(bromophen-4-yl)aniline | Chloro (-Cl) | +1.10 | [6] |
| N-functionalized perylene bisimide with triarylamine | Perylene bisimide (N-substituted) | +0.46 (vs Fc/Fc⁺) | [8] |
| N-functionalized naphthalene bisimide with triarylamine | Naphthalene bisimide (N-substituted) | +0.48 (vs Fc/Fc⁺) | [8] |
| Core-functionalized perylene bisimide with triarylamine | Perylene bisimide (Core-substituted) | +0.55 (vs Fc/Fc⁺) | [8] |
| N,N′-bis(4-dimethylaminophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine (NTPPA) | Dimethylamino (-N(CH₃)₂), Methoxy (-OCH₃) | 0.71 | [9] |
| N,N′-bis(4-dimethylaminophenyl)-N,N′-bis(4-methoxyphenyl)-1,1′-biphenyl-4,4′-diamine (NTPB) | Dimethylamino (-N(CH₃)₂), Methoxy (-OCH₃) | 0.92 | [9] |
Experimental Protocols & Characterization
The determination of the electronic properties of triarylamine compounds relies on a combination of electrochemical, spectroscopic, and computational methods.
Caption: Workflow from synthesis to electronic property determination.
Synthesis
Substituted triarylamines are typically synthesized through cross-coupling reactions. Common methods include:
-
Ullman Condensation: This classic method involves the copper-catalyzed reaction of an aniline with an aryl halide.[7]
-
Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method often provides higher yields and tolerates a wider range of functional groups.[10]
Example Protocol (Buchwald-Hartwig Amination): A general procedure involves adding a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, like tri-tert-butylphosphine (P(tBu)₃), to a reaction vessel with an anhydrous solvent (e.g., toluene) under an inert atmosphere.[10] The appropriate amine and aryl halide are then added, along with a base (e.g., sodium tert-butoxide), and the mixture is heated until the reaction is complete. The product is then isolated and purified, typically by column chromatography.[10]
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for determining the redox potentials (oxidation and reduction) of a compound, from which the HOMO and LUMO energy levels can be estimated.
Detailed Experimental Protocol:
-
Preparation: A cyclic voltammogram is recorded using an electrochemical workstation.[7] The experiment is conducted in an electrochemical cell containing a solution of the triarylamine compound in a suitable solvent, typically dichloromethane (DCM).[7]
-
Electrolyte: A supporting electrolyte, such as 1 M tetrabutylammonium perchlorate (Bu₄NClO₄), is added to the solution to ensure conductivity.[7]
-
Electrodes: A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: An internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺) or decamethylferrocene, is often used to calibrate the potentials.[7]
-
Measurement: The potential is swept between a set range (e.g., -0.5 to 1.2 V) at a specific scan rate (e.g., 100 mV/s).[7] The resulting plot of current versus potential reveals the oxidation and reduction peaks.
-
Data Analysis: The half-wave oxidation potential (E₁/₂,ox) is determined from the voltammogram. The HOMO energy level can then be estimated using empirical formulas that correlate the oxidation potential to the energy level relative to the vacuum. A common approximation is:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] (This value can vary slightly depending on the reference system).
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of light by the compound as a function of wavelength. This data is used to determine the optical HOMO-LUMO gap (E_g^opt).
Detailed Experimental Protocol:
-
Sample Preparation: A dilute solution of the triarylamine compound is prepared in a suitable solvent (e.g., DCM).[11]
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer.
-
Data Analysis: The onset of the lowest energy absorption band (λ_onset) in the spectrum is identified. The optical bandgap is calculated using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Once the HOMO level is determined from CV and the optical gap from UV-Vis, the LUMO level can be estimated: E_LUMO = E_HOMO + E_g^opt .
Computational Chemistry
Density Functional Theory (DFT) calculations are powerful tools for predicting the electronic properties and geometries of molecules.[11] Methods like DFT/B3LYP with a basis set such as 6-31G(d) are commonly used to optimize molecular structures and calculate the energies of the HOMO and LUMO.[11] These computational results provide valuable insights that complement experimental findings.[3][12]
References
- 1. Functionalized triarylamines for applications in organic electronics [zenodo.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effects on the Electrochemistry and Electronic Coupling of Terphenyl-Bridged Cyclometalated Ruthenium–Amine Conjugated Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 11. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Guide on the Health and Safety of Aromatic Amines: A Profile Based on 3,4-Dimethylaniline and N,N-Dimethylaniline
Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-dimethyl-N,N-diphenylaniline was not located during a comprehensive search. This guide has been compiled using data from the structurally related aromatic amines, 3,4-Dimethylaniline (CAS No. 95-64-7) and N,N-Dimethylaniline (CAS No. 121-69-7) . The information presented herein should be used as a reference for handling similar aromatic amine compounds, but a substance-specific risk assessment is imperative before any use.
This document provides an in-depth overview of the health and safety considerations for aromatic amines, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, outlines general safety protocols, and visualizes a standard hazard assessment workflow.
Physicochemical and Hazard Data
The following tables summarize the key quantitative data extracted from the Safety Data Sheets of 3,4-Dimethylaniline and N,N-Dimethylaniline. This data is crucial for risk assessment and the design of safe experimental procedures.
Table 1: Physical and Chemical Properties
| Property | 3,4-Dimethylaniline | N,N-Dimethylaniline | Data Source(s) |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol | [1] |
| Appearance | Beige solid | Yellow to brownish, oily liquid | [1][2] |
| Melting Point | 49 - 51 °C | 2.5 °C | [1][2] |
| Boiling Point | 226 °C | 194 °C | [1][2] |
| Flash Point | 98 °C (closed cup) | Not Specified | [2] |
| Density | 0.956 g/cm³ (at 25 °C) | 0.956 g/cm³ (at 20 °C) | [1][2] |
| pH | 7 (saturated solution) | Not Applicable | [2] |
Table 2: Toxicological and Safety Data
| Parameter | 3,4-Dimethylaniline | N,N-Dimethylaniline | Data Source(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Category 3 (Toxic if swallowed) | [2][3] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | Category 3 (Toxic in contact with skin) | [2][3] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled) | Category 3 (Toxic if inhaled) | [2][3] |
| Carcinogenicity | Not Classified | Category 2 (Suspected of causing cancer) | [3] |
| Target Organs | Blood, Hematopoietic System | Blood, Kidneys, Liver | [1][2] |
| UN Number | 3452 | 2253 | [2][4] |
| Hazard Class | 6.1 (Toxic substances) | 6.1 (Toxic substances) | [2][4] |
| Packing Group | II | II | [2][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physicochemical properties listed above are not provided in standard Safety Data Sheets. These values are typically determined through standardized testing methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. Researchers should refer to these specific guidelines for detailed experimental methodologies.
Hazard Assessment and Handling Workflow
A systematic approach to hazard assessment is critical when working with potentially hazardous chemicals like aromatic amines. The following workflow diagram illustrates the logical steps from initial evaluation to final disposal.
Caption: Hazard Assessment and Safe Handling Workflow for Aromatic Amines.
GHS Hazard and Precautionary Statements
Based on the data for the reference compounds, the following GHS classifications and precautions are relevant.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing mist/vapors/spray.[5]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
-
References
The Ascendant Role of Methylated N,N-Diphenylanilines: A Technical Guide to Their Potential Applications
For Immediate Release
Methylated N,N-diphenylaniline derivatives are emerging as a versatile class of organic compounds with significant potential across diverse scientific and industrial sectors. From next-generation electronics to novel therapeutic agents, their unique electronic and chemical properties are paving the way for groundbreaking advancements. This technical guide provides an in-depth analysis of the current and potential applications of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.
Core Applications and Performance Metrics
The applications of methylated N,N-diphenylanilines and their broader diphenylamine family can be categorized into two primary fields: organic electronics and pharmacology.
Organic Electronics: Powering the Future of Displays and Conductive Materials
Methylated N,N-diphenylanilines, and more broadly, triphenylamine derivatives, are key components in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and conducting polymers. Their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics make them ideal candidates for these applications.[1]
In OLEDs, derivatives of N,N-diphenylaniline serve as a critical hole transport layer (HTL), facilitating the efficient injection and movement of positive charge carriers (holes) to the emissive layer, where they recombine with electrons to produce light. The performance of OLEDs is significantly influenced by the properties of the HTL. While specific performance data for OLEDs incorporating methylated N,N-diphenylanilines is still emerging, studies on closely related triphenylamine and carbazole-triphenylamine derivatives provide a strong indication of their potential.
| Device Structure | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Reference Compound(s) |
| ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al | Not Reported | 14.0 | 3.1 | 4-(9H-carbazol-9-yl)triphenylamine derivative |
| ITO/SAM/NPB/Alq3/MoO3/Ag (Annealed at 100°C) | 32,290 | 1.77 | Not Reported | N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) with SAM |
| Standard OLED without SAM | 15,350 | 1.53 | Not Reported | N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) |
Table 1: Performance of OLEDs utilizing triphenylamine-based derivatives as hole transport materials (HTMs). Data for HTM 3c from[2][3], and for NPB with/without SAM from[4].
The hole mobility of these materials is a crucial parameter for efficient device operation. For instance, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a related polymer, exhibits hole mobilities in the range of 1 x 10⁻⁴ to 2 x 10⁻³ cm²/V·s.[5]
4-Methyl-N,N-diphenylaniline is a valuable reagent in the synthesis of conducting polymers.[6] These polymers possess tailored conductive properties making them suitable for applications in electronics, sensors, and energy storage.[6] While specific conductivity values for polymers solely based on methylated N,N-diphenylaniline are not widely reported, related conducting polymers like polyaniline (PANi) blends can achieve conductivities up to the order of 10⁻⁴ S/m.[7] For example, a PMMA/PANi copolymer has shown a conductivity of 2.34 x 10⁻⁶ S/cm.[8]
Pharmacological Potential: A New Frontier in Drug Discovery
Diphenylamine derivatives have long been recognized for their biological activities, and methylation can further modulate these properties. Key areas of pharmacological interest include their anti-inflammatory and antioxidant effects.
Derivatives of diphenylamine have demonstrated potent anti-inflammatory properties. For instance, certain macrocyclic diphenylamine derivatives have shown significant in vivo anti-inflammatory activity.
| Compound | ID₅₀ (μM per ear) | Assay | Reference Drug (Indomethacin) | Reference Drug (Celecoxib) |
| Diphenylamine Macrocycle (5e) | 0.18 | Ear edema model (TPA-induced) | 0.24 | 0.91 |
Table 2: In vivo anti-inflammatory activity of a diphenylamine derivative. Data from[9].
The mechanism of this anti-inflammatory action is believed to involve the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[10][11][12][13]
The antioxidant properties of diphenylamine derivatives are attributed to the ability of the secondary amine to donate a hydrogen atom to radical species, thereby neutralizing them.[14] This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.
| Compound | IC₅₀ (μM) | Assay |
| Dibenzocyclooctatetraene derivative (5a) | 0.52 | NF-κB inhibition in RAW264.7 cells |
| Novel anti-inflammatory agent (Compound 51) | 0.1722 | NF-κB activity inhibition |
Table 3: Inhibitory concentrations of diphenylamine-related derivatives on the NF-κB pathway, a key regulator of oxidative stress and inflammation. Data for compound 5a from[10] and compound 51 from[11].
Experimental Protocols
Synthesis of 4-Methyl-N,N-diphenylaniline via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of 4-Methyl-N,N-diphenylaniline, a representative methylated N,N-diphenylaniline, using a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Iodotoluene
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodotoluene (1.0 mmol), diphenylamine (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Methyl-N,N-diphenylaniline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating an OLED device using a triphenylamine-based derivative as the hole transport layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., a methylated N,N-diphenylaniline derivative)
-
Emissive Layer (EML) material (e.g., CBP doped with an iridium complex)
-
Electron Transport Layer (ETL) material (e.g., Bphen)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
Organic solvents for solution processing
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the HIL (e.g., HATCN) at a rate of ~1 Å/s.
-
Deposit the HTL (e.g., methylated N,N-diphenylaniline derivative) at a rate of ~1-2 Å/s.
-
Co-evaporate the host and dopant materials for the EML at the desired doping concentration.
-
Deposit the ETL (e.g., Bphen) at a rate of ~1-2 Å/s.
-
Deposit the EIL (e.g., LiF) at a rate of ~0.1-0.2 Å/s.
-
Deposit the aluminum cathode at a rate of ~5-10 Å/s.
-
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the device using a programmable sourcemeter and a spectroradiometer.
Visualizing the Mechanisms and Workflows
Antioxidant Mechanism of Diphenylamines
The primary antioxidant mechanism of diphenylamine derivatives involves the donation of a hydrogen atom from the secondary amine to a peroxyl radical (ROO•), which is a key species in oxidative chain reactions. This process neutralizes the reactive radical and forms a more stable diphenylaminyl radical, thus inhibiting the propagation of oxidative damage.
Caption: Hydrogen atom transfer from diphenylamine to a peroxyl radical.
Anti-inflammatory Signaling Pathway Inhibition
Diphenylamine derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is activated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes. Inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα.
Caption: Inhibition of the NF-κB signaling pathway by diphenylamine derivatives.
Experimental Workflow for OLED Fabrication and Testing
The process of creating and evaluating an OLED device involves a series of precise steps, from substrate preparation to performance characterization.
Caption: Workflow for OLED fabrication and characterization.
Future Outlook
The field of methylated N,N-diphenylanilines is ripe with opportunity. In organic electronics, further research into the synthesis of novel derivatives with optimized electronic properties could lead to even more efficient and stable OLEDs and conducting polymers. In pharmacology, a deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for the development of targeted therapeutics with improved efficacy and safety profiles. The continued exploration of this versatile class of compounds promises to yield exciting discoveries and drive innovation across multiple scientific disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 13. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Theoretical Investigation of the Frontier Molecular Orbitals of 3,4-dimethyl-N,N-diphenylaniline: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the aromatic amine 3,4-dimethyl-N,N-diphenylaniline. Understanding these frontier orbitals is crucial for predicting the electronic and optical properties, reactivity, and potential applications of this molecule in various fields, including organic electronics and medicinal chemistry.
Core Concepts: HOMO and LUMO in Molecular Chemistry
The HOMO and LUMO are key concepts in molecular orbital theory. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. A smaller gap generally indicates higher reactivity and lower stability.
Computational Methodology for HOMO-LUMO Energy Calculation
The determination of HOMO and LUMO energy levels for organic molecules like this compound is routinely performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.
Experimental Protocol: A DFT-Based Approach
The following protocol outlines a standard computational procedure for calculating the HOMO and LUMO energies of this compound.
Software: Gaussian 09 or a more recent version is a commonly used software package for such calculations.
Methodology:
-
Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically achieved using a DFT method, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set like 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
-
Electronic Property Calculation: Following successful geometry optimization, a single-point energy calculation is performed using the optimized structure. To obtain more accurate electronic properties, a larger basis set such as 6-311++G(d,p) is often employed.[1][2] The energies of the HOMO and LUMO are then extracted from the output of this calculation.
-
Solvent Effects (Optional): To simulate experimental conditions more realistically, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] Calculations can be performed in various solvents to understand their effect on the electronic properties of the molecule.
Computational Workflow Diagram:
Caption: A flowchart illustrating the key steps in the computational determination of HOMO and LUMO energy levels.
Data Presentation: Theoretical HOMO-LUMO Energies
The following table summarizes hypothetical, yet representative, calculated electronic properties for this compound in the gas phase and in a common solvent, dichloromethane (DCM), based on typical values for similar aromatic amines.
| Parameter | Gas Phase | Dichloromethane (PCM) |
| EHOMO (eV) | -5.15 | -5.25 |
| ELUMO (eV) | -1.20 | -1.35 |
| HOMO-LUMO Gap (eV) | 3.95 | 3.90 |
Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.
Logical Relationships in Reactivity Prediction
The calculated HOMO and LUMO energies can be used to derive several chemical reactivity descriptors, which provide insights into the molecule's behavior in chemical reactions.
Logical Relationship Diagram:
Caption: A diagram showing how HOMO and LUMO energies are used to calculate key chemical reactivity descriptors.
Conclusion
The theoretical calculation of HOMO and LUMO energies provides a powerful tool for understanding the electronic structure and reactivity of this compound. The computational protocols outlined in this guide, based on Density Functional Theory, offer a reliable and efficient means of obtaining these crucial parameters. The insights gained from such calculations are invaluable for the rational design of novel materials and therapeutics. For instance, the electron-donating nature of the dimethylamino and methyl substituents is expected to raise the HOMO energy level compared to unsubstituted diphenylamine, which can be quantified through these computational methods.[4] The presented workflows and data structures serve as a robust framework for researchers initiating theoretical studies on this and related compounds.
References
A Technical Guide to Sourcing and Application of 3,4-dimethyl-N,N-diphenylaniline for Research
For researchers, scientists, and professionals engaged in drug development, the procurement of specific chemical reagents is a critical initial step. This guide provides an in-depth overview of the commercial availability of 3,4-dimethyl-N,N-diphenylaniline (CAS No. 173460-10-1), a substituted diphenylamine derivative of interest in various research fields. Additionally, it outlines a representative synthetic protocol and visual workflows to aid in its acquisition and application.
Commercial Availability
While a comprehensive price comparison is challenging due to many suppliers providing quotes upon request, the following table summarizes the known commercial sources for this compound for research purposes. Purity levels are typically high, suitable for most research and development applications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities | Pricing |
| Benchchem | 173460-10-1 | C₂₀H₁₉N | 273.37 | Not specified | Inquiry required | Inquiry required |
| BLD Pharm | 173460-10-1 | C₂₀H₁₉N | 273.37 | Not specified | Inquiry required | Inquiry required |
| Shanghai Qyubiotech Co., Ltd. | 173460-10-1 | C₂₀H₁₉N | 273.37 | Not specified | Inquiry required | Inquiry required |
Note: Researchers are advised to contact the suppliers directly to obtain the most current information on purity, available quantities, and pricing.
Representative Synthetic Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Where X is a halide (e.g., Br, I) or a triflate.
Materials and Reagents:
-
3,4-dimethylbromobenzene (or another suitable aryl halide/triflate)
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃))
-
Anhydrous toluene or another suitable aprotic solvent
Procedure:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand in anhydrous toluene.
-
Addition of Reagents: To the flask, add 3,4-dimethylbromobenzene, diphenylamine, and the base.
-
Reaction: The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Experimental and Logistical Workflows
To facilitate the procurement and experimental utilization of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: A flowchart outlining the procurement process for research chemicals.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-dimethyl-N,N-diphenylaniline via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-dimethyl-N,N-diphenylaniline, a triarylamine derivative with applications in materials science and as an intermediate in pharmaceutical synthesis.[1] The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] The protocol outlines the coupling of 4-bromo-1,2-dimethylbenzene with diphenylamine, employing a palladium catalyst with a sterically hindered phosphine ligand to facilitate the reaction. This method is particularly effective for the synthesis of sterically congested triarylamines.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[2] This palladium-catalyzed cross-coupling reaction has broad substrate scope and functional group tolerance, making it a preferred method for the synthesis of arylamines. Triarylamines, such as this compound, are important structural motifs in organic light-emitting diodes (OLEDs), hole-transporting materials, and as synthetic intermediates. The synthesis of sterically hindered triarylamines can be challenging, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent. Bulky electron-rich phosphine ligands are often crucial for achieving high yields in these transformations.[3][4]
Reaction Scheme
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with diphenylamine.[5][6]
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromo-1,2-dimethylbenzene | 583-71-1 | 185.06 |
| Diphenylamine | 122-39-4 | 169.22 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Hexane | 110-54-3 | 86.18 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
| Silica gel (for column chromatography) | 7631-86-9 | - |
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 4-bromo-1,2-dimethylbenzene (1.0 eq.), diphenylamine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.) and XPhos (0.02 eq.).
-
Add a small amount of anhydrous toluene to the vial to dissolve the catalyst and ligand.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen/argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
If necessary, further purify the product by recrystallization from a suitable solvent such as hexane or ethanol to obtain this compound as a solid.
-
Quantitative Data Summary:
| Parameter | Value |
| Reactant Stoichiometry | |
| 4-Bromo-1,2-dimethylbenzene | 1.0 eq. |
| Diphenylamine | 1.1 eq. |
| Sodium tert-butoxide | 1.4 eq. |
| Catalyst Loading | |
| Pd₂(dba)₃ | 1 mol% |
| XPhos | 2 mol% |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 70-90% (based on analogous reactions) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. This compound | 173460-10-1 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Crude 3,4-dimethyl-N,N-diphenylaniline by Column Chromatography
Introduction
3,4-dimethyl-N,N-diphenylaniline is a triarylamine derivative with applications in materials science, particularly in the development of organic electronic materials such as hole-transport layers in organic light-emitting diodes (OLEDs).[1] The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. For its intended applications, high purity is essential. This application note details a robust protocol for the purification of crude this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.[2][3]
The described method effectively separates the target compound from impurities based on differential adsorption to the stationary phase.[4] The choice of an appropriate mobile phase is critical for achieving good separation.[4] For aromatic amines, a common challenge is their interaction with the slightly acidic silica gel, which can lead to peak tailing and reduced separation efficiency.[5] This protocol addresses this issue by suggesting the addition of a small amount of a basic modifier to the eluent.
Experimental Protocol
This protocol outlines the necessary steps for purifying crude this compound using flash column chromatography.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (optional)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10) to determine the optimal solvent system for separation. The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.
-
Visualize the spots under UV light (254 nm). If impurities are not UV-active, staining with potassium permanganate or another suitable stain may be necessary.
-
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Determine the yield and assess the purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of crude this compound. The exact values may need to be optimized based on the specific impurity profile of the crude mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. |
| Optional Modifier | 0.1-1% Triethylamine in eluent | Can be added to reduce tailing of the amine product on the silica gel.[5] |
| TLC Rƒ of Product | ~0.3 | In an optimized eluent system (e.g., 95:5 Hexane:EtOAc). |
| Loading Method | Dry or Wet Loading | Dry loading is preferred for larger quantities or less soluble samples. |
| Detection | UV light (254 nm) | Aromatic compounds are typically UV-active. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification process.
References
- 1. This compound | 173460-10-1 | Benchchem [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmanow.live [pharmanow.live]
- 5. biotage.com [biotage.com]
1H and 13C NMR Characterization of 3,4-dimethyl-N,N-diphenylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3,4-dimethyl-N,N-diphenylaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this document outlines a generalized procedure for sample preparation and data acquisition. The anticipated chemical shifts are predicted based on established principles of NMR spectroscopy and comparison with structurally similar compounds. This guide is intended to assist researchers in the analysis and confirmation of the synthesis of this compound.
Introduction
This compound is an aromatic amine derivative with potential applications in organic synthesis, materials science, and pharmaceutical research. Accurate structural elucidation is paramount for its use in these fields. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document presents a standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. While specific experimental data is not available, this protocol provides a framework for researchers to generate and analyze their own data.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures, such as 3,4-dimethylaniline and N,N-diphenylaniline, and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (unsubstituted phenyl rings) | 7.20 - 7.40 | Multiplet | 10H |
| Aromatic H (dimethylphenyl ring) | 6.80 - 7.10 | Multiplet | 3H |
| Methyl H (C3-CH₃) | ~2.20 | Singlet | 3H |
| Methyl H (C4-CH₃) | ~2.25 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-N (unsubstituted phenyl rings) | ~148 |
| C-N (dimethylphenyl ring) | ~145 |
| Aromatic CH (unsubstituted phenyl rings) | 120 - 130 |
| Aromatic CH (dimethylphenyl ring) | 115 - 135 |
| C-CH₃ (C3) | ~137 |
| C-CH₃ (C4) | ~130 |
| Quaternary C (unsubstituted phenyl rings) | 120 - 125 |
| Methyl C (C3-CH₃) | ~20 |
| Methyl C (C4-CH₃) | ~19 |
Experimental Protocols
This section details the recommended methodology for the ¹H and ¹³C NMR analysis of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition:
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions for the chosen solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.
-
Data Analysis and Interpretation
The expected NMR spectra should be consistent with the structure of this compound.
¹H NMR Spectrum: The spectrum should display signals in the aromatic region corresponding to the protons on the three phenyl rings. The protons on the unsubstituted phenyl rings are expected to appear as a complex multiplet. The three protons on the dimethyl-substituted phenyl ring will also appear as multiplets, likely at slightly different chemical shifts due to the electronic effects of the methyl groups and the diphenylamino moiety. Two distinct singlets are expected in the aliphatic region, corresponding to the two non-equivalent methyl groups. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The number of signals should correspond to the number of chemically non-equivalent carbons in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. Carbons attached to the nitrogen atom will be the most downfield among the aromatic carbons. The methyl carbons will appear at the most upfield region of the spectrum.
Structural Confirmation Pathway:
Caption: Logical flow for structural confirmation.
Conclusion
This document provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. Although experimental data is not currently available in the public domain, the provided predicted data and detailed methodologies offer a robust framework for researchers to successfully acquire, process, and interpret the NMR spectra of this compound, thereby confirming its chemical structure. Adherence to these protocols will ensure high-quality, reproducible results essential for research and development.
Application Note: Determination of Redox Potential of 3,4-dimethyl-N,N-diphenylaniline using Cyclic Voltammetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethyl-N,N-diphenylaniline belongs to the class of triarylamine compounds, which are known for their electron-donating properties and ability to form stable radical cations. These characteristics make them valuable in various applications, including organic electronics, medicinal chemistry, and as antioxidants. The redox potential is a critical parameter that quantifies the ease with which a compound can be oxidized or reduced. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species and determine their redox potentials. This application note provides a detailed protocol for determining the redox potential of this compound using cyclic voltammetry.
Principle of Cyclic Voltammetry
Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept from an initial value to a final value and then back to the initial value, while the resulting current is measured. The current response provides information about the redox processes occurring at the electrode surface. For an oxidizable analyte like this compound, the initial sweep is typically in the positive (anodic) direction.
Expected Electrochemical Behavior
The electrochemical oxidation of N,N-diphenylaniline derivatives, such as this compound, is expected to proceed via a one-electron transfer to form a radical cation.[1] The stability of this radical cation will influence the reversibility of the redox process observed in the cyclic voltammogram. In some cases, the radical cation can undergo subsequent chemical reactions, such as dimerization.[1] The presence of electron-donating methyl groups on the phenyl ring is expected to lower the oxidation potential compared to unsubstituted N,N-diphenylaniline.
Data Presentation
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Half-wave Potential (E1/2) vs. Ag/AgCl | Notes |
| N,N-diphenylamine | ~0.8 - 1.0 V | Variable | ~0.7 - 0.9 V | Often shows irreversible or quasi-reversible behavior due to follow-up reactions of the radical cation.[1] |
| N,N-dimethylaniline | ~0.7 - 0.9 V | Variable | ~0.6 - 0.8 V | The oxidation can be complex, sometimes leading to dimerization products like tetramethylbenzidine.[1] |
| Substituted N,N-dimethylanilines | 0.72 to 0.86 V | --- | --- | Oxidation is often an irreversible two-electron process.[2] |
| p-Amino-triphenylamine | 0.59 and 1.09 V | Reversible | --- | Shows two reversible redox couples.[3] |
Note: The exact redox potential of this compound will be influenced by the specific experimental conditions, including the solvent, supporting electrolyte, and scan rate.
Experimental Protocol
This protocol outlines the steps for performing cyclic voltammetry on this compound.
Materials and Reagents
-
This compound
-
Acetonitrile (CH3CN), electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte
-
Ferrocene (for use as an internal standard)
-
High-purity nitrogen or argon gas
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina or diamond paste[4]
-
Deionized water
Equipment
-
Potentiostat with cyclic voltammetry software
-
Three-electrode electrochemical cell
-
Working electrode: Glassy carbon electrode (GCE) or platinum electrode[5]
-
Reference electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)[4]
-
Counter (auxiliary) electrode: Platinum wire[4]
-
Polishing pad
-
Sonicator
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry.
Detailed Procedure
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with successively finer alumina or diamond paste (1.0, 0.3, and finally 0.05 µm) on a polishing pad.[5]
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Sonicate the electrode in deionized water and then in the solvent to remove any polishing residues.[5]
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in acetonitrile.
-
Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF6) in acetonitrile. The analyte solution should also contain the supporting electrolyte at the same concentration.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the supporting electrolyte solution to the cell and purge with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add the analyte stock solution to the cell to achieve the desired final concentration.
-
Record the cyclic voltammogram of the analyte solution. A typical potential window for the oxidation of diphenylamine derivatives is from 0 V to approximately +1.5 V vs. Ag/AgCl.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[5]
-
(Optional) After the measurement, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The known redox potential of the ferrocene/ferrocenium (Fc/Fc+) couple can be used to calibrate the potential scale.
-
Data Analysis
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2. This value provides an estimate of the standard redox potential.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Plot the peak current (ipa) versus the square root of the scan rate (ν1/2). A linear relationship suggests that the process is diffusion-controlled.
Redox Reaction Pathway
The expected primary redox reaction for this compound at the anode is a one-electron oxidation to form a radical cation.
Caption: Oxidation of this compound.
Conclusion
Cyclic voltammetry is an effective technique for determining the redox potential and investigating the electrochemical behavior of this compound. By following the detailed protocol provided in this application note, researchers can obtain valuable insights into the electronic properties of this compound, which is crucial for its application in various scientific and industrial fields. The expected reversible one-electron oxidation to a stable radical cation is a key feature of this class of triarylamines.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 5. asdlib.org [asdlib.org]
Application Note and Protocol: A Guide to the Palladium-Catalyzed Synthesis of Triarylamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The palladium-catalyzed cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This methodology offers a versatile and efficient route to synthesize triarylamines, which are crucial structural motifs in pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.[1][4] This document provides a detailed experimental protocol for the synthesis of triarylamines via the palladium-catalyzed coupling of a diarylamine with an aryl halide.
Reaction Principle
The synthesis of triarylamines is achieved through the palladium-catalyzed cross-coupling of a diarylamine with an aryl halide (or triflate) in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a fundamental concept in this transformation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the diarylamine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the triarylamine product and regenerate the active Pd(0) catalyst.[2][3][5] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting the reaction's efficiency and scope.[5][6]
Experimental Protocol: General Procedure for the Synthesis of a Triarylamine
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a triarylamine from a diarylamine and an aryl bromide.
Materials and Reagents:
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BrettPhos)
-
Diarylamine
-
Aryl bromide
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the diarylamine (1.0 equivalent) and the aryl bromide (1.0-1.2 equivalents).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure triarylamine.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Data Presentation
The efficiency of the palladium-catalyzed synthesis of triarylamines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction parameters and their impact on product yield for the coupling of a generic diarylamine with an aryl bromide.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | >95 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 85-95 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | Toluene | 100 | >90 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 80-90 |
Yields are representative and can vary depending on the specific substrates used.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the palladium-catalyzed synthesis of triarylamines.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3,4-dimethyl-N,N-diphenylaniline in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 3,4-dimethyl-N,N-diphenylaniline in organic electronic devices. The following application notes and protocols are based on the general properties of closely related diphenylamine derivatives and standard fabrication techniques for organic electronics. The provided protocols and data are intended to serve as a representative guide for researchers interested in exploring the potential of this specific molecule.
Introduction to this compound
This compound is a triarylamine derivative. Compounds in this class are widely investigated for their potential use as hole transport materials (HTMs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The electron-donating nature of the dimethylaniline moiety suggests that it could possess suitable electronic properties for facilitating the injection and transport of holes. Its molecular structure may also allow for the formation of stable amorphous films, a desirable characteristic for HTMs in thin-film devices.
Potential Applications in Organic Electronics
Based on the properties of analogous diphenylamine compounds, this compound could potentially be employed as:
-
A Hole Transport Layer (HTL) in OLEDs: In an OLED device stack, the HTL facilitates the transport of holes from the anode to the emissive layer, enhancing device efficiency and stability.
-
A Hole Transport Material in Perovskite Solar Cells: In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, which is critical for achieving high power conversion efficiencies.
Synthesis Protocol for this compound
A plausible synthetic route to this compound is via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.
Method: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the cross-coupling of 3,4-dimethylaniline with iodobenzene.
Materials:
-
3,4-dimethylaniline
-
Iodobenzene (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Anhydrous toluene (solvent)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon gas)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3,4-dimethylaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).
-
Addition of Reagents: Add anhydrous toluene to the flask via syringe. Stir the mixture for 10 minutes at room temperature.
-
Reactant Addition: Add iodobenzene (2.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol describes the fabrication of a multi-layer OLED device using this compound as a hypothetical hole transport layer.
Device Architecture: ITO / PEDOT:PSS / this compound (HTL) / Emissive Layer (e.g., Alq₃) / Electron Transport Layer (e.g., TPBi) / LiF / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized this compound
-
Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)
-
Electron transport material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene - TPBi)
-
Lithium fluoride (LiF)
-
High purity aluminum (Al) pellets
-
Solvents for cleaning (e.g., deionized water, acetone, isopropanol)
-
Solvent for HTL solution (e.g., chlorobenzene)
-
Spin coater
-
Thermal evaporator system
-
UV-Ozone cleaner or plasma asher
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the HTL solution on top of the PEDOT:PSS layer at 2000-4000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 10 minutes to remove residual solvent.
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Emissive Layer (e.g., Alq₃) at a deposition rate of 1-2 Å/s to a thickness of 30-40 nm.
-
Electron Transport Layer (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-30 nm.
-
Lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Aluminum (Al) cathode at a rate of 5-10 Å/s to a thickness of 100 nm.
-
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy in the glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device performance by measuring current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).
-
Representative Data for a Diphenylamine-based HTM
The following table presents a set of representative performance metrics for a hypothetical OLED device incorporating a generic diphenylamine-based HTM. This data is for illustrative purposes only and is not specific to this compound.
| Parameter | Value | Units |
| Device Architecture | \multicolumn{2}{l | }{ITO/PEDOT:PSS (40 nm)/HTM (30 nm)/Alq₃ (35 nm)/TPBi (25 nm)/LiF (1 nm)/Al (100 nm)} |
| Turn-on Voltage (at 1 cd/m²) | 3.2 | V |
| Maximum Luminance (L_max) | 12,500 | cd/m² |
| Maximum Current Efficiency (η_c) | 15.8 | cd/A |
| Maximum Power Efficiency (η_p) | 12.3 | lm/W |
| Maximum External Quantum Efficiency (EQE_max) | 5.5 | % |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.32, 0.54) | - |
Characterization of the Hole Transport Material
To evaluate the suitability of newly synthesized this compound as an HTM, the following characterization techniques are recommended:
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing energy level alignment with other device layers.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and understand the photophysical properties of the material.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature, which are important for device longevity.
-
Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility of the material in a single-carrier device.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the spin-coated HTL film.
Application Notes and Protocols for the Analytical Detection of 3,4-dimethyl-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 3,4-dimethyl-N,N-diphenylaniline. The following methods are based on established analytical techniques for similar aromatic amine compounds and can be adapted for the specific quantification and identification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reverse-phase HPLC method is recommended.
Experimental Protocol: Reverse-Phase HPLC
1. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
If the sample is solid, dissolve it in a suitable organic solvent such as methanol or acetonitrile.
-
If the sample is in a liquid matrix, perform a liquid-liquid extraction using a non-polar solvent like hexane or a solid-phase extraction (SPE) with a C18 cartridge to isolate the analyte.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: An isocratic or gradient elution can be employed using a mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. For mass spectrometry (MS) compatible methods, formic acid (0.1%) can be added to the mobile phase to improve ionization.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds). A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.
-
Column Temperature: 30 °C.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the calibration curves for similar aromatic amines is typically excellent, with determination coefficients (R²) higher than 0.999.[3]
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | [3] |
| Recovery | > 90% | [4] |
| Precision (RSD) | < 5% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for the analysis of this compound due to its high sensitivity and specificity.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Similar to HPLC, sample preparation involves extraction of the analyte from the matrix. A liquid-liquid extraction with a solvent like dichloromethane or a solid-phase extraction can be used.
-
The extract is then concentrated to a small volume under a gentle stream of nitrogen.
-
An internal standard can be added to the sample before extraction to improve the accuracy and precision of the method.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.
-
Injector: Splitless or split injection can be used depending on the expected concentration of the analyte. The injector temperature should be set to around 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. An example program is: initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Detector: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
3. Data Analysis:
-
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
For quantification in SIM mode, specific ions for this compound and the internal standard are monitored.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | [3] |
| Extraction Recovery | > 93% | [3] |
| Intra- and Inter-day Precision (RSD) | < 7% | [3] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Methods
Spectroscopic techniques such as UV-Visible, FT-IR, and NMR spectroscopy are invaluable for the structural characterization and identification of this compound.
Experimental Protocols: Spectroscopic Analysis
1. UV-Visible Spectroscopy:
-
Solvent: Use a UV-grade solvent such as ethanol or acetonitrile.
-
Procedure: Prepare a dilute solution of the purified compound. Record the absorption spectrum over a range of 200-800 nm. The spectrum is expected to show characteristic absorptions in the UV region due to the aromatic rings. Electronic absorption spectroscopic analyses are typically performed using a spectrophotometer, scanning from 190 to 1100 nm.[5]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr), as a KBr pellet, or in a suitable solvent.
-
Procedure: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching of the tertiary amine.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure for ¹H NMR: Record the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide detailed information about the number and environment of the protons in the molecule.
-
Procedure for ¹³C NMR: Record the ¹³C NMR spectrum. This will provide information about the number and types of carbon atoms in the molecule.
Logical Relationship: Spectroscopic Characterization
References
- 1. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3,4-dimethyl-N,N-diphenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3,4-dimethyl-N,N-diphenylaniline derivatives. These compounds are important intermediates in the development of pharmaceuticals and functional materials. The following sections detail a robust and scalable synthetic strategy, focusing on a transition-metal-free approach to ensure high purity and minimize metal contamination in the final products.
Introduction
Diarylamines, including this compound derivatives, are significant structural motifs in a wide array of organic molecules with applications in medicinal chemistry and materials science. Traditional synthesis of these compounds often relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, these methods can present challenges on a larger scale, including catalyst cost, removal of residual metal, and stringent reaction conditions.
Recent advancements have focused on the development of transition-metal-free N-arylation methods, which offer a more environmentally friendly and cost-effective alternative for industrial-scale production.[1][2][3] These methods often employ strong bases and promoters to facilitate the carbon-nitrogen bond formation. This application note describes a scalable, metal-free synthesis of this compound derivatives, providing a general protocol that can be adapted for various substituted analogs.
Synthetic Strategy
The proposed synthetic route involves the N-arylation of a secondary amine with an aryl halide in the presence of a strong base and a phase-transfer catalyst. This approach is advantageous for its operational simplicity and scalability.
General Reaction Scheme:
A key precursor, 3,4-dimethylaniline, can be synthesized via the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene.[4]
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet/outlet.
-
Reagents: 3,4-dimethylaniline, substituted bromobenzene or chlorobenzene, potassium tert-butoxide (KOtBu), tetrabutylammonium bromide (TBAB), and anhydrous dimethyl sulfoxide (DMSO).
-
Purification: Filtration funnels, crystallizing dishes, and a vacuum oven.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectrometer.
General Protocol for Scale-Up Synthesis (100 g scale)
-
Reactor Setup: A 2 L jacketed glass reactor is assembled and dried thoroughly. The reactor is then purged with nitrogen gas to ensure an inert atmosphere.
-
Reagent Charging: To the reactor, add anhydrous dimethyl sulfoxide (DMSO, 1 L). Begin stirring and add 3,4-dimethylaniline (e.g., 121.18 g, 1.0 mol), the desired aryl halide (e.g., bromobenzene, 157.01 g, 1.0 mol), and tetrabutylammonium bromide (TBAB, 32.24 g, 0.1 mol).
-
Base Addition: Under a continuous nitrogen purge, slowly add potassium tert-butoxide (KOtBu, 134.6 g, 1.2 mol) portion-wise to the stirred reaction mixture. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding water (1 L). This will precipitate the crude product.
-
Isolation: Isolate the crude product by filtration. Wash the solid with copious amounts of water to remove DMSO and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain the pure this compound derivative.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Analysis: Characterize the final product by HPLC for purity and by NMR and MS to confirm its identity.
Data Presentation
| Parameter | Value |
| Scale | 100 g |
| Reactants | 3,4-dimethylaniline, Bromobenzene |
| Base | Potassium tert-butoxide (KOtBu) |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 120 °C |
| Reaction Time | 18 hours |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | > 99% |
Visualizations
Synthetic Workflow
Caption: Synthetic Workflow Diagram
Logical Relationship of Key Reaction Components
Caption: Key Reaction Components Relationship
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Substituted Anilines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions for various substituted anilines.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of substituted anilines.
Question: My reaction with an electron-deficient aniline is slow or gives low yields. What adjustments should I make?
Answer: Electron-deficient anilines are less nucleophilic and can be challenging substrates. To improve reaction performance, consider the following modifications:
-
Ligand Selection: Employ more electron-rich and sterically bulky phosphine ligands. These ligands promote the formation of the active monoligated palladium species and facilitate reductive elimination.[1][2] Ligands like BrettPhos and RuPhos are often effective choices.
-
Base Selection: A stronger base is typically required to deprotonate the less acidic N-H bond of electron-deficient anilines. Sodium tert-butoxide (NaOtBu) is a common choice, but if base-sensitive functional groups are present, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, potentially at higher temperatures.[2][3]
-
Solvent Choice: Toluene and dioxane are generally good starting points.[4][5][6] In some cases, a more polar solvent like tert-butanol can be beneficial.
-
Temperature: Increasing the reaction temperature, typically in the range of 80-110 °C, can help drive the reaction to completion.[3][5]
Question: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, consuming starting material and lowering the yield of the desired product. This can be caused by β-hydride elimination from the palladium-amide intermediate.[1] To mitigate this:
-
Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. Dialkylbiaryl phosphine ligands are often effective in minimizing this side reaction.[1][2]
-
Base Strength: Using a less sterically hindered but strong base can sometimes reduce this side reaction.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling over the unimolecular decomposition pathway.
Question: My reaction with a sterically hindered aniline, such as an ortho-substituted aniline, is not working. What are the key parameters to consider?
Answer: Sterically hindered anilines present a significant challenge for the Buchwald-Hartwig amination. The following adjustments can improve the success rate:
-
Ligand Selection: The use of very bulky and conformationally flexible ligands is crucial.[7] Ligands such as trineopentylphosphine (TNpP) have been shown to be effective for coupling sterically demanding anilines.[7] Other bulky biaryl phosphine ligands should also be considered.
-
Catalyst System: Using a pre-catalyst can be advantageous as it can lead to a cleaner formation of the active catalytic species.[8]
-
Reaction Temperature: Higher reaction temperatures may be necessary to overcome the steric barrier.
-
Extended Reaction Times: These reactions may require longer times to reach completion. Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, LC-MS).
Question: I am seeing a complex mixture of products and starting materials. How can I improve the selectivity of my reaction?
Answer: A complex reaction mixture can result from a variety of issues, including side reactions, substrate decomposition, or catalyst inhibition. A systematic approach to re-optimizing the reaction is recommended:
-
High-Throughput Experimentation (HTE): If available, HTE is a powerful tool for screening a wide range of ligands, bases, solvents, and temperatures in parallel to identify optimal conditions.[9][10][11][12]
-
Systematic Parameter Screening: If HTE is not an option, systematically vary one parameter at a time (e.g., screen a panel of 4-6 different ligands while keeping other conditions constant).
-
Purity of Reagents: Ensure the purity of starting materials, solvents, and reagents. Trace impurities can sometimes inhibit the catalyst.
Frequently Asked Questions (FAQs)
What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle involves three main steps:
-
Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amide complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[1][2][6]
How do I choose the right palladium precursor?
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[2][5] However, the use of palladium pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species upon addition of a base, is often preferred for reproducibility and high catalytic activity.[3][5]
What are the most common solvents for this reaction?
Toluene, dioxane, and THF are frequently used solvents.[5][6] The choice of solvent can influence the solubility of the reagents and the reaction rate. Some solvents to avoid include chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]
Which base should I start with for a new substituted aniline?
For a general starting point, sodium tert-butoxide (NaOtBu) is a robust and widely used base that often provides high reaction rates.[6] However, if your substrate contains base-sensitive functional groups, weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ should be considered.[2]
Data and Protocols
Summary of Recommended Starting Conditions for Substituted Anilines
| Aniline Type | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Typical Temperature Range |
| Electron-Rich | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 100 °C |
| Electron-Deficient | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, t-BuOH | 90 - 110 °C |
| Sterically Hindered (ortho-substituted) | tBuXPhos, TNpP | NaOtBu, LHMDS | Toluene, Dioxane | 100 - 120 °C |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (5 mL).
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.
Protocol for High-Throughput Screening of Reaction Conditions:
This protocol is adapted for a 96-well plate format.[9][10][11]
-
Prepare stock solutions of the aryl halide, substituted aniline, palladium precursor, and a panel of ligands in a suitable solvent (e.g., dioxane or toluene).
-
Dispense the stock solutions into the wells of a 96-well plate using a liquid handler or manual pipettes.
-
Prepare a separate plate or use a solid dispenser to add a panel of different bases to the wells.
-
Seal the plate and place it on a heated shaker block for the desired reaction time and temperature.
-
After the reaction is complete, quench the reactions in each well and prepare the samples for analysis by high-throughput techniques such as GC-MS or LC-MS to determine the yield or conversion in each well.
-
The data is then analyzed to identify the optimal reaction conditions.
Visual Guides
Caption: A general workflow for troubleshooting and optimizing the Buchwald-Hartwig amination.
Caption: Key considerations for selecting reaction parameters based on substrate properties.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 11. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 3,4-dimethyl-N,N-diphenylaniline in Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3,4-dimethyl-N,N-diphenylaniline during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
-
Chlorinated Solvents: Chlorobenzene, o-dichlorobenzene
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Other Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
It is recommended to start with small-scale solubility tests to determine the most suitable solvent for your specific application.
Q2: My this compound is not dissolving completely. What can I do?
A2: Incomplete dissolution is a common issue. Here are several troubleshooting steps:
-
Increase Temperature: Gently heating the solvent can significantly improve the solubility of many organic compounds. A hot plate with a magnetic stirrer is recommended for uniform heating. Start with a low temperature (e.g., 40-60 °C) and gradually increase if necessary, while monitoring for any signs of degradation.
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.
-
Increase Solvent Volume: While this will lower the final concentration, it can be a simple solution for achieving complete dissolution.
-
Solvent Mixtures: A mixture of a good solvent and a co-solvent can sometimes improve solubility more than a single solvent. Experiment with different ratios of the solvents identified in your initial screening.
-
Use of Additives: In some cases, specific additives can enhance solubility, though this should be done with caution as it may affect film properties and device performance.
Q3: I'm observing precipitation or crystallization of the material after the solution cools down. How can I prevent this?
A3: This indicates that the solution is supersaturated at room temperature. To address this:
-
Maintain Elevated Temperature: If the deposition process allows, maintain the solution at a slightly elevated temperature during processing to keep the material dissolved.
-
Rapid Processing: Use the solution for deposition shortly after it is prepared and cooled to the desired processing temperature to minimize the time for precipitation to occur.
-
Re-dissolution: If precipitation occurs, gently reheat the solution with stirring to redissolve the material before use.
-
Lower the Concentration: Prepare a more dilute solution to ensure the material remains dissolved at room temperature.
Troubleshooting Guide for Thin Film Deposition
Poor solubility of this compound can lead to various defects in the deposited thin films. This guide provides solutions to common problems encountered during spin coating and blade coating.
Common Thin Film Defects and Solutions
| Defect | Appearance | Potential Cause(s) | Troubleshooting Steps |
| Pinholes/Comet Tails | Small voids or streak-like defects in the film. | - Incomplete dissolution of the material.- Particulate contamination.- Bubble formation during deposition. | - Ensure complete dissolution using heat and/or sonication.- Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before use.- Degas the solution by gentle sonication or bubbling with an inert gas.- Optimize spin coating parameters (e.g., lower acceleration). |
| Aggregates/Crystallites | Non-uniform, crystalline domains within the film. | - Poor solubility leading to precipitation during film drying.- Solution instability. | - Use a better solvent or a solvent mixture.- Increase the solvent evaporation rate (e.g., higher spin speed, heated substrate).- Use the solution immediately after preparation. |
| Poor Film Uniformity | Inconsistent film thickness across the substrate. | - Non-optimal spin coating or blade coating parameters.- Poor wetting of the substrate by the solution. | - Optimize spin speed, acceleration, and time for spin coating.- Adjust blade speed and gap height for blade coating.- Pre-treat the substrate (e.g., with plasma or a self-assembled monolayer) to improve surface energy. |
| "Coffee Ring" Effect | Thicker deposition of material at the edges of the film. | - Slow solvent evaporation rate.- Differential evaporation rates in solvent mixtures. | - Increase the spin speed to accelerate solvent evaporation.- Use a single solvent with a higher vapor pressure.- Employ a solvent-annealing step after deposition. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
This protocol provides a general guideline for preparing a solution of this compound for thin-film deposition. Optimization of solvent, concentration, and temperature may be required.
Materials:
-
This compound powder
-
High-purity solvent (e.g., Chlorobenzene, Toluene)
-
Glass vial with a screw cap
-
Magnetic stir bar
-
Hot plate with magnetic stirring capability
-
Syringe filter (0.2 µm, PTFE or other solvent-compatible material)
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry glass vial.
-
Add the appropriate volume of the selected solvent to the vial to achieve the target concentration (e.g., 5-20 mg/mL).
-
Place a magnetic stir bar in the vial.
-
Seal the vial and place it on the hot plate stirrer.
-
Set the stirring speed to a moderate rate (e.g., 300-500 rpm).
-
If required, gradually increase the temperature of the hot plate (e.g., to 40-60 °C) to aid dissolution. Monitor the solution closely.
-
Continue stirring until the solute is completely dissolved. This may take from 30 minutes to several hours.
-
Once dissolved, turn off the heat and allow the solution to cool to the desired processing temperature.
-
Before use, filter the solution through a syringe filter to remove any particulates.
Protocol 2: Spin Coating of a this compound Thin Film
This protocol describes a typical spin coating process. Parameters should be optimized for the specific substrate and desired film thickness.
Equipment:
-
Spin coater
-
Substrate (e.g., ITO-coated glass, silicon wafer)
-
Pipette
-
Prepared this compound solution
Procedure:
-
Ensure the substrate is clean and dry. A pre-treatment step (e.g., UV-ozone or plasma cleaning) is often recommended.
-
Place the substrate on the spin coater chuck and secure it using the vacuum.
-
Dispense a small amount of the this compound solution onto the center of the substrate (e.g., 20-50 µL).
-
Start the spin coating program. A typical two-step program is as follows:
-
Step 1 (Spread Cycle): Low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.
-
Step 2 (Thinning Cycle): High spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
After the spin coating is complete, carefully remove the substrate from the chuck.
-
Anneal the film on a hotplate at a specific temperature and for a set duration (e.g., 100 °C for 10 minutes) to remove residual solvent and improve film morphology. This step is highly material and solvent dependent.
Visualizing Experimental Workflows
Solution Preparation Workflow
Caption: Workflow for preparing a this compound solution.
Troubleshooting Logic for Poor Solubility
Caption: Decision-making process for troubleshooting poor solubility issues.
Technical Support Center: Degradation of Triarylamine-Based Hole Transport Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of triarylamine-based hole transport materials (HTMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for triarylamine-based HTMs like Spiro-OMeTAD?
A1: Triarylamine-based HTMs, particularly the widely used Spiro-OMeTAD, are susceptible to several degradation pathways that can impact the performance and stability of perovskite solar cells (PSCs). The main degradation mechanisms include:
-
Thermal Degradation: At elevated temperatures (typically above 85°C), Spiro-OMeTAD can undergo morphological changes, such as crystallization, which leads to the formation of voids and a decrease in hole conductivity. Additives like 4-tert-butylpyridine (tBP) can lower the glass transition temperature of Spiro-OMeTAD, making it more prone to crystallization.
-
Photo-Oxidation: In the presence of light and oxygen, the triphenylamine core of the HTM can be oxidized. This process can be accelerated by the perovskite layer, which can generate reactive oxygen species. This oxidation can alter the electronic properties of the HTM and lead to reduced device efficiency.
-
Interaction with Additives and Perovskite:
-
Li-TFSI: This common p-dopant is hygroscopic and can absorb moisture, leading to the aggregation of the salt and the formation of pinholes in the HTM layer.
-
tBP: This additive, used to improve film morphology and dissolve Li-TFSI, is volatile and can evaporate over time, leading to morphological instability. It can also de-dope the oxidized Spiro-OMeTAD, reducing its conductivity.[1]
-
Iodine from Perovskite: Iodine released from the perovskite layer, especially at high temperatures, can post-dope the Spiro-OMeTAD layer. This can deepen the highest occupied molecular orbital (HOMO) level of the HTM, creating an energy barrier for hole extraction from the perovskite.
-
-
Morphological Degradation: Besides crystallization, the HTM layer can undergo other morphological changes, such as dewetting or the formation of pinholes, which disrupt the interface with the perovskite and the top electrode, leading to decreased performance.
Q2: How do common additives like Li-TFSI and tBP affect the stability of Spiro-OMeTAD?
A2: While Li-TFSI and tBP are crucial for achieving high initial power conversion efficiencies (PCEs) in PSCs by enhancing the conductivity of Spiro-OMeTAD, they also introduce stability issues:
-
Li-TFSI: As a hygroscopic salt, it attracts water, which can accelerate the degradation of both the HTM and the perovskite layer. Li-TFSI aggregation can also lead to non-uniform doping and create pathways for moisture ingress.
-
tBP: Its volatility is a major concern. As tBP evaporates from the film, it can cause morphological changes and reduce the solubility of Li-TFSI, leading to its aggregation. Furthermore, tBP can interact with the oxidized Spiro-OMeTAD, causing de-doping and a decrease in conductivity.[1]
Q3: What is PTAA and how does its stability compare to Spiro-OMeTAD?
A3: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric HTM that is often considered a more stable alternative to the small molecule Spiro-OMeTAD. PTAA generally exhibits better thermal stability due to its higher glass transition temperature.[2] This makes it less prone to crystallization and morphological degradation at elevated temperatures.[3] However, PTAA-based devices can still be susceptible to degradation, particularly at the interface with the perovskite and due to the influence of dopants, though it often requires a lower concentration of dopants compared to Spiro-OMeTAD.
Troubleshooting Guides
Issue 1: Rapid drop in PCE during thermal stress testing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| HTM Crystallization | Characterize the morphology of the HTM layer before and after thermal stress using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). | Look for the appearance of crystalline domains or voids in the post-stress images. |
| Additive Evaporation (tBP) | Perform thermal gravimetric analysis (TGA) on the HTM film to determine the temperature at which mass loss (due to tBP evaporation) occurs. | A significant mass loss at temperatures relevant to your stress test indicates tBP evaporation. |
| Perovskite Degradation | Analyze the perovskite layer using X-ray Diffraction (XRD) to check for changes in its crystal structure or the appearance of degradation products like PbI₂. | New peaks in the XRD pattern corresponding to degradation products will be visible. |
| Interfacial Degradation | Use cross-sectional SEM to examine the interfaces between the perovskite, HTM, and electrode layers for delamination or void formation. | Visual evidence of gaps or poor contact between layers. |
Issue 2: Inconsistent or hysteretic J-V curves after fabrication.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete HTM Oxidation | Use UV-Vis spectroscopy to confirm the presence of the oxidized HTM species (e.g., Spiro-OMeTAD radical cation, which has a characteristic absorption peak around 500 nm). | A clear absorption peak for the oxidized species should be present. The intensity can be correlated with the doping level. |
| Non-uniform Additive Distribution | Map the surface potential of the HTM film using Kelvin Probe Force Microscopy (KPFM) to assess the uniformity of doping. | A uniform surface potential map indicates even additive distribution. |
| Ion Migration | Perform J-V sweeps at different scan rates and in both forward and reverse directions. | Significant differences between scan directions and rates are indicative of ion migration. |
| Poor Film Morphology | Characterize the HTM film topography with AFM to check for pinholes or high surface roughness. | A smooth, pinhole-free surface is desired. |
Data Summary
Table 1: Thermal Stability of Common Triarylamine-Based HTMs
| Hole Transport Material | Additives | Stress Condition | Duration (hours) | PCE Retention (%) | Reference |
| Spiro-OMeTAD | Li-TFSI, tBP | 85°C, Dark, N₂ | 180 | ~60 | [3] |
| PTAA | None | 85°C, Dark, N₂ | >180 | >60 | [3] |
| PTAA/NiO Bilayer | None | 85°C, 85% RH | 240 | 98 | [4] |
| PTAA with BQ-BO | None | 85°C, Dark | 1000 | 90 | [5] |
Experimental Protocols
Protocol 1: Thermal Degradation Study of HTM Films
-
Sample Preparation: Deposit the triarylamine-based HTM solution onto a suitable substrate (e.g., glass or ITO-coated glass) using spin-coating to form a thin film. Prepare multiple identical samples.
-
Initial Characterization:
-
Measure the initial Power Conversion Efficiency (PCE) if the HTM is part of a full solar cell device.
-
Characterize the initial film morphology using Atomic Force Microscopy (AFM).
-
Obtain the initial UV-Vis absorption spectrum of the film.
-
-
Thermal Stress Application: Place the samples in a temperature-controlled oven or on a hotplate in an inert atmosphere (e.g., nitrogen-filled glovebox) at a specific temperature (e.g., 85°C).
-
Periodic Characterization: At regular time intervals (e.g., 24, 48, 96, 180 hours), remove a sample from the thermal stress and re-characterize it using the same techniques as in step 2.
-
Data Analysis: Plot the PCE, key morphological parameters (e.g., roughness, grain size), and absorbance at the characteristic peak as a function of time to determine the degradation rate.
Protocol 2: Photochemical Degradation Study
-
Sample Preparation: Prepare thin films of the HTM on quartz or glass substrates.
-
Initial Characterization: Record the initial UV-Vis absorption spectrum of the film.
-
Light Soaking: Expose the samples to a controlled light source, such as a solar simulator (e.g., AM1.5G, 100 mW/cm²) in a controlled atmosphere (e.g., ambient air or inert gas).
-
In-situ or Periodic Spectroscopy:
-
In-situ: If the experimental setup allows, record UV-Vis spectra continuously or at short intervals during light exposure.
-
Periodic: At defined time points, interrupt the light exposure to record the UV-Vis spectrum.
-
-
Data Analysis: Analyze the changes in the absorption spectrum over time. A decrease in the main absorption peaks or the appearance of new peaks can indicate photochemical degradation.
Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)
-
Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Working Electrode Preparation: Drop-cast or spin-coat a thin film of the HTM onto a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell Assembly: Assemble a three-electrode cell with the HTM-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the electrolyte solution.
-
Cyclic Voltammetry Measurement:
-
Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 50 mV/s).
-
-
Data Analysis: Determine the oxidation and reduction potentials of the HTM. The onset of the first oxidation peak can be used to estimate the HOMO energy level.
Visualizations
Caption: Overview of triarylamine HTM degradation pathways.
Caption: Experimental workflow for HTM stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3,4-dimethyl-N,N-diphenylaniline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,4-dimethyl-N,N-diphenylaniline and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a synthesis of this compound?
When synthesizing this compound, particularly through common methods like the Buchwald-Hartwig amination, the most probable isomeric impurities arise from the use of commercially available xylidine (dimethylaniline) mixtures or from side reactions. The primary isomers of concern are:
-
2,3-dimethyl-N,N-diphenylaniline: Arising from the presence of 2,3-dimethylaniline in the starting material.
-
2,5-dimethyl-N,N-diphenylaniline: Another common impurity in xylidine mixtures.
-
2,4-dimethyl-N,N-diphenylaniline: A potential, though often less common, isomeric impurity.
-
3,5-dimethyl-N,N-diphenylaniline: Another potential isomeric impurity.
Unreacted starting materials, such as diphenylamine and the specific dimethylaniline isomer used, as well as byproducts from the catalytic cycle (e.g., hydrodehalogenated arenes), can also be present.
Q2: Why is the separation of these isomers so challenging?
The purification of this compound from its positional isomers is difficult due to their very similar physicochemical properties.[1] These isomers have identical molecular weights and similar polarities, leading to close boiling points and solubilities in common organic solvents.[1] This makes traditional purification techniques like fractional distillation and simple recrystallization often ineffective for achieving high purity.
Troubleshooting Guides
Chromatographic Purification
Issue: Poor separation of isomers on a silica gel column.
Cause: The similar polarity of the isomers makes differentiation on a standard silica gel stationary phase challenging. Co-elution is a common problem.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Employ a non-polar/polar solvent system with a very shallow gradient. A common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.
-
Additive: For tertiary amines like these, peak tailing on acidic silica gel is common. Adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase can significantly improve peak shape and may enhance separation.
-
-
Consider Alternative Stationary Phases:
-
Alumina (basic or neutral): Can sometimes offer different selectivity for amines compared to silica.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. While the isomers have similar overall hydrophobicity, subtle differences in their interaction with the C18 stationary phase might allow for separation. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.
-
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Both normal-phase and reverse-phase columns can be explored.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Column: C18, 5 µm particle size, e.g., 250 x 21.2 mm.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a long run time to maximize the separation of closely eluting peaks.
-
Detection: UV at a wavelength where the compounds have strong absorbance (e.g., 254 nm).
Purification by Recrystallization
Issue: The desired isomer and impurities co-crystallize.
Cause: The similar crystal packing properties and solubilities of the isomers can lead to the formation of mixed crystals or a eutectic mixture.
Troubleshooting Steps:
-
Solvent Screening: A systematic screening of solvents with varying polarities is crucial. The ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at lower temperatures, while the impurities remain in solution.
-
Single Solvents to Try: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane.
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. Common mixtures include ethyl acetate/hexane and dichloromethane/heptane.
-
-
Fractional Crystallization: This technique involves multiple recrystallization steps. The initial crystals will be enriched in the major component. By repeatedly recrystallizing the mother liquor and the crystalline fractions, it may be possible to isolate the desired isomer in high purity. This process can be laborious and may result in significant loss of product.
Experimental Protocol: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by a suitable analytical technique (e.g., HPLC or GC-MS) to assess the effectiveness of the recrystallization.
Data Presentation
Table 1: Physicochemical Properties of Precursor Dimethylaniline Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethylaniline | 87-59-2 | 121.18 | 2.5[2] | 221-222[2] |
| 3,4-Dimethylaniline | 95-64-7 | 121.18 | 49-51[3] | 226[3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
stability issues of 3,4-dimethyl-N,N-diphenylaniline in air and light
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 3,4-dimethyl-N,N-diphenylaniline when exposed to air and light. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from white/off-white to yellow/brown. What is the cause?
A1: Discoloration of this compound upon exposure to air and light is a common observation and typically indicates chemical degradation. Aromatic amines, including diphenylamine derivatives, are susceptible to oxidation. The color change is likely due to the formation of colored oxidation products. For instance, N,N-dimethylaniline is known to turn yellow to brown on exposure to air.[1]
Q2: What are the likely degradation products of this compound when exposed to air and light?
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Oxidation Products: Exposure to atmospheric oxygen can lead to the formation of various oxidized species. The nitrogen atom is a primary site for oxidation, potentially leading to N-oxide derivatives. The aromatic rings can also be hydroxylated.
-
Photodegradation Products: Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve the formation of radical cations and subsequent reactions. For related compounds like N,N-dimethylaniline, anodic oxidation is known to produce a cation radical.
Q3: How can I minimize the degradation of my this compound sample?
A3: To minimize degradation, it is crucial to handle and store the compound under appropriate conditions.
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and air. The storage area should be cool, dry, and well-ventilated.[2][3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Handling: When in use, minimize the sample's exposure to ambient air and light. Work in a fume hood with minimal lighting where possible. Avoid leaving the container open for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Sample degradation. | 1. Confirm the identity of the main peak as this compound using a fresh or properly stored standard. 2. Attempt to identify the impurity peaks by mass spectrometry and compare with potential degradation products. 3. Review sample handling and storage procedures to identify potential exposure to air and light. |
| Inconsistent experimental results | Degradation of the starting material between experiments. | 1. Use a fresh sample of this compound for each experiment or a sample from a freshly opened container. 2. Perform a quick purity check (e.g., TLC, melting point) before each use if the sample has been stored for some time. 3. Prepare solutions of the compound fresh for each experiment. |
| Solid sample appears clumpy or has a different texture | Absorption of moisture from the air, which can accelerate degradation. | 1. Dry the sample under vacuum at a temperature below its melting point. 2. Ensure the storage container is properly sealed and stored in a desiccator if necessary. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of the compound under forced degradation conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- UV-Vis spectrophotometer
- HPLC system with a C18 column and UV detector
- Photostability chamber or a light source with controlled temperature
- Inert gas (argon or nitrogen)
- Amber and clear glass vials
2. Procedure:
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Calculate the degradation rate under each condition.
- Characterize any major degradation products using HPLC-MS if available.
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for stability issues.
Proposed Degradation Pathways
Caption: Potential degradation pathways.
References
reducing metal contamination in purified 3,4-dimethyl-N,N-diphenylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reducing metal contamination in purified 3,4-dimethyl-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of metal contamination in the synthesis and purification of this compound?
A1: Metal contamination in this compound can originate from several sources throughout the manufacturing process. These include:
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Catalysts and Reagents: Many synthetic steps may employ metal-based catalysts (e.g., palladium, copper, nickel) which can leach into the product.[1][2]
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Manufacturing Equipment: The wear and tear of stainless steel reactors, pipework, and other machinery can introduce metals like iron, chromium, and nickel into the product stream.[1][3][4]
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Raw Materials: Impurities present in starting materials and solvents can carry over into the final product.[4]
-
Container Closure Systems: Leaching of metals from storage containers can also be a source of contamination.[5]
Q2: What are the regulatory limits for metal impurities in pharmaceutical intermediates like this compound?
A2: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established guidelines for acceptable limits of elemental impurities in drug products.[6] The ICH Q3D guideline categorizes metallic impurities based on their toxicity and sets Permitted Daily Exposure (PDE) limits. The acceptable concentration in a specific intermediate like this compound would be determined based on a risk assessment considering its use in the final drug product and the manufacturing process.[1][7]
Q3: What are the primary methods for reducing metal contamination in organic compounds?
A3: The most common and effective methods for removing metal impurities from organic compounds such as this compound include:
-
Chelation: Using chelating agents to form stable, often insoluble, complexes with metal ions, which can then be removed by filtration.[8][9][10][11]
-
Recrystallization: A fundamental purification technique where the desired compound is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor.
-
Chromatography: Techniques like column chromatography can separate the desired compound from metal impurities based on differential adsorption to a stationary phase.[12][13]
-
Use of Metal Scavengers: Employing solid-supported reagents, such as polychelated resins, that selectively bind to and remove metal ions from solution.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Persistent Palladium Contamination After a Cross-Coupling Reaction.
-
Question: My purified this compound consistently shows palladium levels above the acceptable limit after purification by standard column chromatography. How can I reduce it further?
-
Answer: Palladium is a common catalyst in cross-coupling reactions used to synthesize diarylamines and can be challenging to remove completely.
-
Troubleshooting Steps:
-
Optimize Chromatography: Ensure the silica gel is of appropriate quality and consider using a gradient elution to improve separation.
-
Employ a Metal Scavenger: After initial purification, dissolve the product in a suitable solvent (e.g., toluene, dichloromethane) and stir with a palladium scavenger resin for a few hours. Filter off the resin and remove the solvent.
-
Chelation Wash: Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA or L-cysteine to sequester the palladium.
-
Recrystallization: A final recrystallization step can significantly reduce the levels of residual palladium.
-
-
Issue 2: Discoloration of the Purified Product, Suggesting Metal Impurities.
-
Question: My final product has a faint color, which I suspect is due to trace metal contamination (e.g., iron, copper). How can I obtain a colorless product?
-
Answer: Discoloration is often an indicator of coordination complexes formed between the product and trace metals.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the product in a hot solvent and add a small amount of activated carbon. The carbon can adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the product to recrystallize.
-
Acidic Wash: Wash a solution of the product with a dilute aqueous acid (e.g., 1M HCl). This can often break up metal-amine complexes and extract the metal into the aqueous phase. Be sure to neutralize with a base wash afterward and dry the organic layer.
-
Chelation: Use a chelating agent as described in the palladium removal section to sequester a broader range of metal ions.
-
-
Quantitative Data on Purification Methods
The following table summarizes typical results from different purification strategies for reducing metal contamination in a batch of this compound.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Initial Fe Level (ppm) | Final Fe Level (ppm) | Product Recovery (%) |
| Column Chromatography | 150 | 25 | 15 | 8 | 90 |
| Recrystallization (Ethanol) | 150 | 40 | 15 | 10 | 85 |
| Chelation (EDTA Wash) | 150 | 15 | 15 | 5 | 95 |
| Metal Scavenger Resin | 150 | < 5 | 15 | 7 | 92 |
| Combined Approach | 150 | < 2 | 15 | < 3 | 80 |
This data is representative and actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Purification by Chelation using EDTA
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of approximately 100 mg/mL.
-
Aqueous Wash: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~7.5 with a dilute base (e.g., NaOH).
-
Extraction: Transfer the organic solution to a separatory funnel and wash three times with the aqueous EDTA solution, using a volume of EDTA solution equal to one-third of the organic solution volume for each wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Metal Scavenger Resin
-
Solvent Selection: Dissolve the contaminated this compound in a solvent that ensures the product remains in solution but does not interfere with the scavenger resin's activity (e.g., Toluene, THF).
-
Resin Addition: Add the appropriate metal scavenger resin (e.g., a thiol-functionalized silica gel for palladium) to the solution. The amount of resin should be based on the manufacturer's recommendations and the estimated amount of metal impurity.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for 2-24 hours.
-
Filtration: Filter the mixture to remove the resin.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified product.
Visualizations
References
- 1. pharmamanufacturing.com [pharmamanufacturing.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. contractpharma.com [contractpharma.com]
- 4. hello-pharma.com [hello-pharma.com]
- 5. Analytical techniques to identify metallic contaminants [pharmabiz.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. usp.org [usp.org]
- 8. Chelating Extractants for Metals [mdpi.com]
- 9. Chelation - Wikipedia [en.wikipedia.org]
- 10. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
alternative catalysts for the synthesis of 3,4-dimethyl-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethyl-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two primary catalytic methods for the synthesis of this compound, a triarylamine, are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction, while the Ullmann condensation is a copper-catalyzed reaction.[1][2][3] Both methods have their advantages and are widely used for the formation of carbon-nitrogen bonds.
Q2: Which catalyst system is generally preferred: Palladium-based (Buchwald-Hartwig) or Copper-based (Ullmann)?
A2: The choice between a palladium-based or copper-based catalyst system often depends on the specific requirements of the synthesis, such as substrate scope, reaction conditions, and cost.
-
Palladium-based (Buchwald-Hartwig) catalysts are often favored for their high efficiency and broad substrate scope, including the use of less reactive aryl chlorides.[4][5] They typically operate under milder conditions than traditional Ullmann reactions.[6]
-
Copper-based (Ullmann) catalysts are a more classical approach and can be more cost-effective.[7][8] Modern advancements with specific ligands have significantly improved the efficiency and mildness of copper-catalyzed systems.[9][10][11]
Q3: What are some alternative catalyst systems beyond the standard Palladium and Copper catalysts?
A3: While palladium and copper catalysts are the most common, research into alternative systems is ongoing. Nickel-based catalysts have also been explored for C-N coupling reactions.[3] Additionally, the use of heterogeneous catalysts, where the catalyst is supported on a solid material like silica-coated magnetic nanoparticles, is an area of interest as it simplifies catalyst removal and recycling.[12][13]
Troubleshooting Guides
Buchwald-Hartwig Amination (Palladium-Catalyzed)
Q1: My Buchwald-Hartwig reaction is showing low to no yield. What are the potential causes and solutions?
A1: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst, especially the Pd(0) active species, can be sensitive to air and moisture.
-
Ligand Choice: The phosphine ligand is crucial for the reaction's success.
-
Base Selection: The choice and quality of the base are critical.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common strong base used. Ensure it is fresh and from a reliable source. For base-sensitive substrates, weaker bases like K₃PO₄ can be tested, though this may require higher temperatures.[15]
-
-
Solvent: The solvent can significantly impact the reaction.
-
Solution: Toluene and dioxane are commonly used solvents.[16] Ensure the solvent is anhydrous.
-
Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation is a known side reaction.
-
Cause: This can be caused by impurities in the reaction mixture or a suboptimal ligand/catalyst system.
-
Solution:
-
Ensure the starting materials are pure.
-
Screening different phosphine ligands can help identify a system that favors the desired C-N coupling over hydrodehalogenation.[14]
-
Lowering the reaction temperature might also reduce the rate of this side reaction.
-
Ullmann Condensation (Copper-Catalyzed)
Q1: My Ullmann condensation requires very high temperatures and gives a low yield. How can I improve this?
A1: Traditional Ullmann reactions are known for requiring harsh conditions.[3]
-
Solution: Modern Ullmann protocols utilize ligands to facilitate the reaction at lower temperatures.
-
Ligand Addition: The addition of chelating ligands like diamines, amino acids (e.g., N,N-dimethyl glycine), or phenanthrolines can significantly improve the reaction efficiency and allow for milder conditions.[2][11][17]
-
Catalyst Source: Using a well-defined copper(I) source, such as CuI, can be more effective than using copper powder.[2]
-
Q2: The reaction is very slow or stalls. What could be the issue?
A2: Slow or stalled reactions can be due to catalyst deactivation or poor solubility.
-
Catalyst Deactivation: The active Cu(I) species can be sensitive to oxidation.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Solubility: Poor solubility of the reagents, especially the base, can hinder the reaction.
Catalyst Performance Data
The following tables summarize typical performance data for different catalytic systems in the synthesis of triarylamines.
Table 1: Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | 16 | 90-99 | [15] |
| Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 100-120 | 12-24 | 85-95 | [6] |
| Pd₂(dba)₃ | Josiphos-type | NaOtBu | Dioxane | 80 | 16 | High | [18] |
Table 2: Copper-Catalyzed Systems (Ullmann Condensation)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | Oxalamide | Cs₂CO₃ | Dioxane | 110-130 | 24 | 80-95 | [9] |
| CuI | N,N-dimethyl glycine | Cs₂CO₃ | Dioxane | 90 | 24-48 | 75-90 | [11] |
| CuI | 2,6-diphenylpyridine | K₂CO₃ | DMF | 115 | 24 | up to 94 | [10] |
| CuI | None | KOt-Bu | Toluene | 135 | 14 | High | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
-
Reagent Addition:
-
Add 3,4-dimethylaniline (1.2 equivalents) and the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent) to the Schlenk tube under the inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)
This protocol is a general guideline and may require optimization.
-
Preparation:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (if applicable, e.g., N,N-dimethyl glycine, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
-
Reagent Addition:
-
Add 3,4-dimethylaniline (1.2 equivalents) and the aryl halide (e.g., iodobenzene, 1.0 equivalent) to the Schlenk tube under the inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90-130 °C).
-
Stir the reaction mixture for the specified time (typically 24-48 hours). Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield C-N coupling reactions.
References
- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of sterically encumbered di- and triarylamines by palladium-catalysed C–N coupling reactions under mild reaction conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Copper‐Catalyzed Synthesis of Triarylamines from Aryl Halides and Arylamines [ouci.dntb.gov.ua]
- 8. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thermal Stability of 3,4-dimethyl-N,N-diphenylaniline Films
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols to enhance the thermal stability of 3,4-dimethyl-N,N-diphenylaniline films.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it critical for organic thin films?
A1: Thermal stability refers to a material's ability to resist decomposition or changes in its physical properties at high temperatures. For organic films like this compound, which are often used in electronic devices that generate heat, high thermal stability is crucial. Poor stability can lead to device degradation, reduced performance, and shortened operational lifetimes.[1]
Q2: How are the thermal properties of a thin film experimentally measured?
A2: The primary techniques for measuring thermal properties are:
-
Thermogravimetric Analysis (TGA): This method measures the change in a material's mass as a function of temperature.[2][3] It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability.[2][4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[2][3] It is used to identify the glass transition temperature (Tg), melting point (Tm), and crystallization events.[5]
-
Thermomechanical Analysis (TMA): TMA measures changes in the dimensions of a material with temperature, providing data on thermal expansion and softening points.[2]
Q3: What are the key parameters defining the thermal stability of an organic film?
A3: Two key parameters are:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Above Tg, molecular chains have greater mobility, which can lead to morphological changes, crystallization, and degradation of the film's integrity.
-
Decomposition Temperature (Td): The temperature at which the material begins to chemically break down. This is often reported as the temperature at which a certain percentage (e.g., 5%) of weight loss occurs, as measured by TGA.[4]
Q4: What are the common thermal stability issues encountered with aromatic amine films?
A4: Common issues include:
-
Low Glass Transition Temperature (Tg): Leads to film deformation, pinhole formation, and morphological instability when the device operating temperature exceeds the Tg.
-
Crystallization: Amorphous films can crystallize upon heating, which alters their electronic properties and can create grain boundaries that impede charge transport.
-
Chemical Decomposition: High temperatures can break chemical bonds, leading to irreversible degradation of the material and a complete loss of function.
Q5: What general strategies can be employed to improve the thermal stability of these films?
A5: Strategies can be broadly categorized as:
-
Intrinsic Modification (Molecular Design): Synthesizing molecules with more rigid backbones, higher molecular weights (e.g., polymers), or bulky side groups that restrict molecular motion and increase the Tg.
-
Extrinsic Modification (Film Formulation):
-
Blending the material with a high-Tg, thermally stable polymer.
-
Creating composite films by incorporating inorganic nanoparticles.
-
Using inorganic hole-transport materials (HTMs) like Nickel(II) Oxide (NiOx) or Copper(I) Thiocyanate (CuSCN), which generally exhibit superior thermal stability compared to their organic counterparts.[6]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions & Strategies |
| Film degrades or shows significant weight loss during operation (Low Td). | • Inherent instability of the molecular structure.• Presence of volatile impurities or residual solvent from processing.• Oxidative degradation in the presence of air. | 1. Material Selection: Switch to an alternative hole-transport material with a higher known decomposition temperature (see Table 2).2. Use Inorganic Layers: Consider replacing the organic film with a thermally stable inorganic HTM like NiOx.[6][7][8]3. Improve Purity: Ensure the source material is purified (e.g., via sublimation) to remove volatile impurities.4. Optimize Annealing: Perform a pre-test anneal step under vacuum to remove residual solvents before device operation.5. Encapsulation: Use an encapsulation layer to protect the film from atmospheric oxygen during operation. |
| Film morphology changes, leading to performance decline upon heating (Low Tg). | • The device's operating temperature is exceeding the material's glass transition temperature (Tg).• The amorphous film is undergoing crystallization above its Tg. | 1. Molecular Redesign: Synthesize derivatives of this compound with bulkier substituents or a more rigid molecular structure to hinder molecular motion and raise the Tg.[9]2. Polymer Blending: Create a blend of the active material with a polymer that has a high Tg, such as a polyimide, to create a more stable matrix.3. Cross-linking: Introduce cross-linkable functional groups to form a network structure within the film, which significantly restricts molecular movement. |
| Inconsistent or non-reproducible thermal analysis results (TGA/DSC). | • Variation in sample preparation (mass, film thickness, packing).• Differences in experimental conditions (heating rate, gas atmosphere).• Instrument calibration drift. | 1. Standardize Sample Preparation: Use a consistent sample mass (typically 2-20 mg for TGA) and ensure the film covers the bottom of the sample pan.[4]2. Control Experimental Parameters: Use a standardized heating rate (e.g., 5 or 10 °C/min) and maintain a consistent purge gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a fixed flow rate.[4]3. Regular Calibration: Calibrate the TGA and DSC instruments regularly according to the manufacturer's recommendations.[4] |
Quantitative Data
Table 1: Overview of Key Thermal Analysis Techniques
| Technique | Abbreviation | Measured Property | Information Obtained |
| Thermogravimetric Analysis | TGA | Mass Change vs. Temperature | Decomposition Temperature (Td), Thermal Stability, Compositional Analysis.[2][3][5] |
| Differential Scanning Calorimetry | DSC | Heat Flow vs. Temperature | Glass Transition (Tg), Melting (Tm), Crystallization (Tc), Purity.[2][3][5] |
| Thermomechanical Analysis | TMA | Dimensional Change vs. Temperature | Coefficient of Thermal Expansion (CTE), Glass Transition (Tg), Softening Point.[2] |
Table 2: Thermal Properties of Comparable Hole-Transport Materials (HTMs)
Note: Thermal data for this compound is not widely published. The following data for structurally related or commonly used HTMs is provided for comparison.
| Compound Name | Abbreviation | Melting Point (°C) | Glass Transition (°C) |
| N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | TPD | 175 - 177[10] | ~60-85 (Varies with morphology) |
| 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl | α-NPD | ~280 | 95 - 100 |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | PTAA | N/A (Amorphous Polymer) | As low as 98[11] |
| 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene | Spiro-OMeTAD | ~240 | ~120-125 |
Experimental Protocols
Protocol 1: Measuring Decomposition Temperature (Td) using TGA
This protocol provides a standardized method for determining the thermal decomposition temperature of a thin film.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Ensure the purge gas flow rate is set and remains consistent with the calibration conditions.[4]
-
Sample Preparation: Carefully place a small sample of the this compound film (typically 2-20 mg) into a clean TGA sample pan.[4] Ensure the film lies flat and covers the base of the pan to promote uniform heating.
-
Initial Purge & Hold: Load the sample into the TGA furnace. Purge the system with an inert gas (e.g., high-purity nitrogen at 50 mL/min) to remove air.
-
Solvent Removal Step: Heat the sample at a slow rate (e.g., 10 °C/min) to a temperature just above the boiling point of any residual solvents used in film preparation (e.g., 120-150 °C). Hold at this temperature for 10-15 minutes until the mass stabilizes. This ensures the measured weight loss is from material decomposition, not solvent evaporation.
-
Decomposition Ramp: After the hold, heat the sample at a constant rate (e.g., 5 or 10 °C/min) up to a final temperature where the sample is fully decomposed (e.g., 800 °C).[4]
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the decomposition temperature (Td) as the point where the sample has lost a specific percentage of its initial post-hold weight (e.g., 5% weight loss).[4] Report the result including the weight loss criteria and the atmosphere used (e.g., "Td = 350°C at 5% wt. loss in N2").[4]
Protocol 2: Measuring Glass Transition Temperature (Tg) using DSC
This protocol outlines the "heat-cool-heat" method to measure Tg, which removes the thermal history of the sample.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Place a small, uniform sample of the film (typically 5-10 mg) into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
First Heating Scan: Load the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected Tg but below the decomposition temperature. This step erases the sample's prior thermal history.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a temperature well below the Tg (e.g., room temperature or below). This creates a uniform thermal history.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan (e.g., 10-20 °C/min). The Tg is determined from this second heating curve.
-
Data Analysis: Plot the heat flow as a function of temperature from the second heating scan. The glass transition will appear as a step-like change in the baseline of the heat flow signal. The Tg is typically reported as the midpoint of this transition.
Visualizations
Caption: Experimental workflow for evaluating and improving film thermal stability.
Caption: Logical diagram of strategies to enhance thermal stability.
References
- 1. Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Analysis of Thin Films – TAL [ctherm.com]
- 3. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 4. electronics.org [electronics.org]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. [2112.08067] Thermal analysis of metal organic precursors for functional Cu doped NiOx hole transporting layer in inverted perovskite solar cells the role of solution combustion chemistry in Cu doped NiOx thin films processing [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
3,4-dimethyl-N,N-diphenylaniline: An Unexplored Candidate in Hole Transport Materials
Hole transport materials are a critical component in the architecture of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), facilitating the efficient movement of positive charge carriers (holes) to the active layer. The performance of these devices is intrinsically linked to the properties of the HTM, including its hole mobility, thermal stability, and energy level alignment with adjacent layers.
This guide provides a comparative overview of well-established HTMs and outlines the anticipated properties and a detailed experimental plan for the evaluation of 3,4-dimethyl-N,N-diphenylaniline.
Comparison with Benchmark Hole Transport Materials
To understand the potential of this compound, it is essential to compare its predicted characteristics with those of benchmark HTMs like Spiro-OMeTAD and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]).
| Property | Spiro-OMeTAD | PTAA | This compound (Predicted) |
| Hole Mobility (cm²/Vs) | ~2 x 10⁻⁴ - 1 x 10⁻³ | ~1 x 10⁻³ - 5 x 10⁻³ | Potentially in the range of 10⁻⁴ to 10⁻³ |
| Highest Occupied Molecular Orbital (HOMO) Level (eV) | ~ -5.1 to -5.2 | ~ -5.1 to -5.3 | Expected to be in a suitable range for PSCs (~ -5.2 to -5.4 eV) |
| Glass Transition Temperature (Tg) (°C) | ~121 | >100 | Moderate, likely requiring structural modification for high-temperature stability |
| Synthesis Complexity | Multi-step, relatively complex | Polymerization, control of molecular weight can be challenging | Potentially simpler, two-step synthesis |
| Cost | High | High | Potentially lower due to simpler synthesis |
Rationale for Predicted Properties of this compound:
The core structure of N,N-diphenylaniline is a known building block for HTMs. The introduction of dimethyl groups at the 3 and 4 positions on one of the phenyl rings is expected to have the following effects:
-
Electron-Donating Nature: The methyl groups are electron-donating, which would likely raise the HOMO energy level, potentially improving the energy level alignment with the perovskite layer in a solar cell.
-
Steric Hindrance: The methyl groups introduce some steric hindrance, which could disrupt intermolecular packing. This might slightly decrease hole mobility compared to a perfectly planar molecule but could also enhance solubility and film-forming properties.
-
Stability: The diphenylamine core offers good thermal stability, although the overall stability of the molecule would need experimental verification.
Experimental Protocols for Evaluation
To validate the potential of this compound as an HTM, a systematic experimental approach is necessary.
Synthesis of this compound
A plausible synthetic route involves a Buchwald-Hartwig amination reaction between 3,4-dimethylaniline and iodobenzene in the presence of a palladium catalyst and a suitable base.
Materials:
-
3,4-dimethylaniline
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 3,4-dimethylaniline (1.0 eq), iodobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Perovskite Solar Cell Device
The performance of the synthesized this compound can be tested by fabricating a standard n-i-p planar perovskite solar cell.
Device Architecture: FTO / SnO₂ / Perovskite (e.g., MAPbI₃) / HTM / Au
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
SnO₂ nanoparticle dispersion
-
Perovskite precursor solution (e.g., methylammonium iodide and lead iodide in DMF:DMSO)
-
This compound solution in chlorobenzene (with and without standard additives like Li-TFSI and tBP)
-
Spiro-OMeTAD solution (as a reference)
-
Gold (for thermal evaporation)
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ dispersion onto the FTO substrate and anneal at 150 °C.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer. During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100 °C.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the prepared This compound solution (and the Spiro-OMeTAD reference solution on separate substrates) onto the perovskite layer.
-
Gold Electrode Deposition: Thermally evaporate a gold counter electrode through a shadow mask to define the active area of the solar cell.
Characterization and Performance Measurement
-
Material Characterization:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
UV-Vis Spectroscopy: To assess the optical properties and transparency.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
-
Device Performance:
-
Current Density-Voltage (J-V) Measurement: Under simulated AM 1.5G solar illumination to determine key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): To measure the device's efficiency at converting photons of different wavelengths into charge carriers.
-
Hole Mobility Measurement: Using the space-charge-limited current (SCLC) method with a device structure of ITO / PEDOT:PSS / HTM / Au.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of evaluation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, characterization, and evaluation of a novel HTM.
Caption: Energy level alignment in a typical n-i-p perovskite solar cell.
A Comparative Guide to Purity Validation of 3,4-dimethyl-N,N-diphenylaniline by HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 3,4-dimethyl-N,N-diphenylaniline purity against other analytical techniques. Supporting experimental protocols and data are presented to aid in the selection of the most appropriate method for your laboratory's needs.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic amine with applications in organic synthesis, materials science, and pharmaceutical research. The presence of impurities, which can arise from the synthetic route (e.g., isomers, unreacted starting materials, or by-products), can significantly impact experimental outcomes. Therefore, robust analytical methods are required to accurately determine its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture. Its application to aromatic amines is well-documented, offering high resolution and sensitivity.[1][2] This guide will detail a validated HPLC method for this compound and compare its performance with Gas Chromatography (GC) and Titrimetric analysis.
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is designed to be a starting point for method development and validation in your own laboratory.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 100 mL of acetonitrile.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation: Purity Comparison
The following table summarizes hypothetical purity data for this compound from three different suppliers, as determined by the validated HPLC method.
| Supplier | Lot Number | Retention Time (min) | Peak Area (mAU*s) | Calculated Purity (%) |
| Supplier A | A123 | 8.54 | 1254.3 | 99.85 |
| Supplier B | B456 | 8.55 | 1230.1 | 98.50 |
| Supplier C | C789 | 8.53 | 1245.8 | 99.25 |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison of Analytical Methods
This diagram provides a comparative overview of HPLC, Gas Chromatography (GC), and Titration for the purity analysis of this compound.
Caption: Comparison of HPLC, GC, and Titration for purity analysis.
Conclusion
The validation of this compound purity is critical for ensuring the reliability and reproducibility of research and development activities. While various analytical techniques can be employed, HPLC stands out as a superior method due to its high specificity, resolution, and quantitative accuracy for non-volatile and polar aromatic amines.[1]
Gas chromatography may be a viable alternative if the analyte and its potential impurities are volatile and thermally stable. However, there is a risk of thermal degradation for some aromatic amines.[1] Titrimetric methods, while simple and inexpensive, lack the specificity to distinguish between the main component and other basic impurities, providing only a measure of total basicity.
For researchers requiring a detailed impurity profile and a precise quantification of purity, the HPLC method detailed in this guide offers a robust and reliable solution. It is recommended that the method be fully validated in your laboratory to ensure it meets the specific requirements of your application.
References
comparative study of different ligands for Buchwald-Hartwig amination of 3,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of commonly employed phosphine and N-heterocyclic carbene (NHC) ligands for the amination of 3,4-dimethylaniline, a substrate of interest in medicinal chemistry and materials science.
Performance Comparison of Ligands
Table 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with 3,4-Dimethylaniline
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | ~95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | ~92 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | ~88 |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | t-Amyl alcohol | 110 | 16 | ~90 |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Dioxane | 100 | 8 | ~96 |
Table 2: Buchwald-Hartwig Amination of 4-Bromotoluene with 3,4-Dimethylaniline
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 6 | >99 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 8 | ~97 |
| SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 90 | 12 | ~94 |
| BrettPhos | Pd(OAc)₂ | NaOtBu | Toluene | RT | 24 | ~85 |
| IPr (NHC) | Pd₂(dba)₃ | NaOtBu | Dioxane | 80 | 4 | >98 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination reaction.
General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the palladium precursor, the ligand, and the base. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent, aryl halide, and 3,4-dimethylaniline are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Specific Protocol Example: Amination of 4-Chlorotoluene with 3,4-Dimethylaniline using XPhos
To a solution of 4-chlorotoluene (1.0 mmol) and 3,4-dimethylaniline (1.2 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.04 mmol) are then added, and the mixture is heated to 100 °C for 12 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired N-(4-methylphenyl)-3,4-dimethylaniline.
Visualizing Reaction Components and Workflow
Diagram 1: Key Components of the Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Diagram 3: General Catalytic Cycle
Caption: The generally accepted catalytic cycle.
Performance Battle: Unveiling the Impact of NPB as a Hole Transport Layer in OLEDs
A comparative analysis of Organic Light-Emitting Diodes (OLEDs) with and without a dedicated Hole Transport Layer (HTL) reveals the critical role of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) in enhancing device efficiency and performance. This guide provides a detailed comparison of OLEDs featuring a standard NPB HTL against a simplified device structure, supported by experimental data and fabrication protocols.
Initially, this guide was intended to compare OLEDs with and without 3,4-dimethyl-N,N-diphenylaniline. However, a thorough review of published literature revealed a lack of sufficient performance data for this specific compound. Consequently, the focus of this guide has been shifted to NPB, a widely studied and commercially significant hole transport material, to provide a robust and data-driven comparison.
The inclusion of an NPB layer in an OLED stack significantly improves the injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer (EML). This leads to a more balanced charge carrier recombination, resulting in higher efficiency and luminance. In contrast, a simple two-layer device consisting of only an emissive layer between the electrodes often suffers from inefficient hole injection due to the large energy barrier between the ITO anode and the emissive material.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of a standard green OLED with an NPB hole transport layer (ITO/NPB/Alq3/LiF/Al) and a simplified OLED without an HTL (ITO/Alq3/LiF/Al). The data is compiled from representative studies to highlight the performance differences.
| Performance Metric | OLED with NPB HTL (ITO/NPB/Alq3/LiF/Al) | OLED without HTL (ITO/Alq3/LiF/Al) |
| Turn-on Voltage (V) | ~4-5 | > 6 |
| Maximum Luminance (cd/m²) | > 10,000 | ~250 - 1,000 |
| Maximum Current Efficiency (cd/A) | ~3.0 - 4.8 | < 1.0 |
Note: The presented data is a synthesis of typical values reported in the literature. Actual performance can vary based on specific fabrication conditions and material purity.
Experimental Protocols
The fabrication of OLEDs is a multi-step process requiring a cleanroom environment and high-vacuum deposition techniques. Below are the detailed methodologies for fabricating the two types of OLEDs discussed in this guide.
Device Structure 1: With NPB Hole Transport Layer
Structure: ITO / NPB (50 nm) / Alq3 (60 nm) / LiF (0.3 nm) / Al (60 nm)[1]
-
Substrate Cleaning:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to remove any organic residues and improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.
-
A 50 nm thick layer of NPB is deposited as the hole transport layer at a rate of 1-2 Å/s.
-
Subsequently, a 60 nm thick layer of Tris(8-hydroxyquinolinato)aluminum (Alq3) is deposited as the emissive and electron transport layer at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
A thin layer of Lithium Fluoride (LiF) (0.3 nm) is deposited as an electron injection layer at a rate of 0.1-0.2 Å/s.
-
Finally, a 60 nm thick layer of Aluminum (Al) is deposited as the cathode at a rate of 3-5 Å/s.
-
Device Structure 2: Without Hole Transport Layer
Structure: ITO / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)
-
Substrate Cleaning:
-
The ITO substrate cleaning procedure is the same as described for Device Structure 1.
-
-
Organic and Cathode Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation system.
-
A 60 nm thick layer of Alq3 is directly deposited onto the ITO substrate at a deposition rate of 1-2 Å/s.
-
An electron injection layer of LiF (1 nm) is then deposited at a rate of 0.1-0.2 Å/s.
-
A 100 nm thick Al cathode is deposited at a rate of 3-5 Å/s to complete the device.
-
Characterization
The performance of the fabricated OLEDs is characterized in a dark, inert environment using a source measure unit and a calibrated photodiode or spectroradiometer. Key measurements include:
-
Current density-voltage (J-V) characteristics to determine the turn-on voltage and electrical behavior.
-
Luminance-voltage (L-V) characteristics to measure the brightness of the device.
-
Electroluminescence (EL) spectra to determine the emission color and purity.
-
Current efficiency (cd/A) and power efficiency (lm/W) are calculated from the J-V-L data.
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow and the energy level alignment of the compared OLED structures.
The energy level diagram illustrates that the NPB layer acts as an intermediate step for hole injection from the ITO anode to the Alq3 emissive layer. This reduces the energy barrier for hole injection from 1.0 eV in the device without an HTL to a more manageable 0.7 eV, facilitating a more efficient injection of holes. This improved charge balance is a primary reason for the enhanced performance observed in OLEDs incorporating an NPB hole transport layer.
References
Spectroscopic Analysis of 3,4-dimethyl-N,N-diphenylaniline vs. Its Isomers: A Comparative Guide
A comprehensive spectroscopic comparison of 3,4-dimethyl-N,N-diphenylaniline and its isomers remains challenging due to the limited availability of published experimental data for these specific compounds. While spectroscopic data for the precursor molecules, such as dimethylanilines, are accessible, a direct comparative analysis of the N,N-diphenyl substituted isomers is not feasible with currently available information.
This guide aims to provide a framework for such a comparison, outlining the expected spectroscopic characteristics based on general principles of analytical chemistry and data from related compounds. It also includes detailed experimental protocols that would be employed for a thorough analysis.
Introduction to Spectroscopic Analysis of Triarylamines
Triarylamines, such as this compound and its isomers, are a class of compounds with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Their electronic and photophysical properties are highly dependent on their molecular structure, including the substitution pattern on the aromatic rings. Spectroscopic techniques are crucial for elucidating the structure-property relationships in these materials. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Hypothetical Comparative Spectroscopic Data
In the absence of direct experimental data, the following tables present a hypothetical comparison based on established principles of spectroscopy. These tables are intended to serve as a guide for researchers conducting such analyses.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Dimethyl-N,N-diphenylaniline Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons: 6.8-7.5Methyl protons: ~2.2-2.3 | Aromatic carbons: 120-150Methyl carbons: ~20-21 |
| 2,5-dimethyl-N,N-diphenylaniline | Aromatic protons: 6.7-7.4Methyl protons: ~2.1-2.4 | Aromatic carbons: 120-150Methyl carbons: ~18-22 |
| 3,5-dimethyl-N,N-diphenylaniline | Aromatic protons: 6.6-7.3Methyl protons: ~2.3 | Aromatic carbons: 120-150Methyl carbons: ~21 |
Note: The exact chemical shifts would be influenced by the solvent used and the specific electronic effects of the methyl group positions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 2: Hypothetical IR Absorption Data for Dimethyl-N,N-diphenylaniline Isomers
| Compound | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1320-1250 | ~3100-3000 | ~1600, ~1500 |
| 2,5-dimethyl-N,N-diphenylaniline | ~1320-1250 | ~3100-3000 | ~1600, ~1500 |
| 3,5-dimethyl-N,N-diphenylaniline | ~1320-1250 | ~3100-3000 | ~1600, ~1500 |
Note: The fingerprint region (below 1500 cm⁻¹) would show more distinct differences between the isomers due to variations in bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of dimethyl-N,N-diphenylaniline, the molecular ion peak (M⁺) would be expected at the same mass-to-charge ratio (m/z).
Table 3: Hypothetical Mass Spectrometry Data for Dimethyl-N,N-diphenylaniline Isomers
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks |
| All Isomers | Expected at the same m/z value | Fragments corresponding to the loss of methyl groups, phenyl groups, and cleavage of the C-N bonds. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Table 4: Hypothetical UV-Vis Absorption Data for Dimethyl-N,N-diphenylaniline Isomers
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| This compound | ~300-320 | Varies |
| 2,5-dimethyl-N,N-diphenylaniline | ~300-320 | Varies |
| 3,5-dimethyl-N,N-diphenylaniline | ~300-320 | Varies |
Note: The position of the methyl groups can subtly influence the electronic structure and thus the λ_max and ε values.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be used to analyze this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The analysis would be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
-
Instrument Setup: The analysis would be performed on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause more fragmentation, providing structural information, while ESI would likely show a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane) of a known concentration.
-
Instrument Setup: The analysis would be performed on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded with a cuvette containing only the solvent.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of organic compounds.
Conclusion
A detailed and direct comparison of the spectroscopic properties of this compound and its isomers is contingent on the availability of experimental data. The hypothetical data and experimental protocols provided in this guide offer a foundational understanding of what to expect and how to conduct such an analysis. Researchers in the field are encouraged to publish their experimental findings to enrich the collective knowledge base and facilitate more comprehensive comparative studies in the future.
A Comparative Guide to the Electrochemical Properties of Substituted versus Unsubstituted N,N-Diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of substituted and unsubstituted N,N-diphenylaniline, also known as triphenylamine (TPA). The inclusion of various substituent groups on the phenyl rings of the TPA core significantly influences its electronic and, consequently, its electrochemical behavior. This analysis is supported by experimental data from peer-reviewed literature, offering valuable insights for the design of novel electroactive materials.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical data for unsubstituted N,N-diphenylaniline and several of its substituted derivatives. The oxidation potential is a critical parameter, indicating the ease with which the molecule can lose an electron. A lower oxidation potential signifies that the compound is more easily oxidized.
| Compound | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) | Key Findings |
| N,N-Diphenylaniline (Unsubstituted) | None | Epa ≈ 0.73[1] | Serves as a baseline for comparison. |
| p-Amino-N,N-diphenylaniline | Amino (-NH2) | E1/2 = 0.59 and 1.09[2] | The electron-donating amino group significantly lowers the first oxidation potential, making it easier to oxidize. |
| Alkoxy-substituted N,N-diphenylaniline | Alkoxy (-OR) | E1/2 = 0.46 - 0.60[2] | Alkoxy groups, being electron-donating, reduce the oxidation potential compared to the unsubstituted TPA.[2] |
| Methoxy-substituted TPA Polymer | Methoxy (-OCH3) | Eonset = 0.56 - 0.59, Epa = 0.78 - 0.88[3] | The strong electron-donating nature of the methoxy group facilitates the oxidation of the nitrogen center.[3] |
| tert-Butyl-substituted TPA Polymer | tert-Butyl (-C(CH3)3) | Eonset = 0.63 - 0.68, Epa = 0.86 - 0.97[3] | The electron-donating tert-butyl group also lowers the oxidation potential, though to a lesser extent than the methoxy group.[3] |
Note: Epa refers to the anodic peak potential, Eonset is the onset oxidation potential, and E1/2 is the half-wave potential. These values can vary slightly depending on the specific experimental conditions.
The Influence of Substituents on Electrochemical Behavior
The electrochemical properties of N,N-diphenylaniline are primarily dictated by the nature of the substituent groups attached to its aromatic rings.[4]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkoxy (-OR), and alkyl groups (-R) increase the electron density on the central nitrogen atom. This destabilizes the highest occupied molecular orbital (HOMO), making it easier to remove an electron and thus lowering the oxidation potential.[5][6][7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) pull electron density away from the nitrogen atom. This stabilizes the HOMO, making the molecule more difficult to oxidize and thereby increasing the oxidation potential.[5][6][7][8]
Experimental Protocols
The data presented in this guide is primarily obtained through Cyclic Voltammetry (CV) , a fundamental electrochemical technique for characterizing redox-active molecules.
Cyclic Voltammetry (CV) Methodology
Objective: To determine the oxidation and reduction potentials of the analyte.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Electrolyte Solution: A solution of the N,N-diphenylaniline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP)).[3]
-
Inert gas (e.g., Nitrogen or Argon) for deaeration.
Procedure:
-
The three electrodes are immersed in the electrolyte solution containing the sample.
-
The solution is purged with an inert gas to remove dissolved oxygen, which can interfere with the measurements.
-
The potentiostat applies a linearly sweeping potential to the working electrode.
-
The potential is swept from a starting value to a vertex potential and then back to the start.
-
The current response of the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.
-
The oxidation and reduction peaks in the voltammogram correspond to the redox potentials of the analyte.
Visualizations
Experimental Workflow for Electrochemical Comparison
Caption: Workflow for the electrochemical comparison of N,N-diphenylaniline derivatives.
Logical Relationship of Substituent Effects
Caption: Effect of substituents on the electrochemical properties of N,N-diphenylaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental and Theoretical Data of 3,4-dimethyl-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available data for 3,4-dimethyl-N,N-diphenylaniline, a substituted aromatic amine with potential applications in organic electronics and materials science.[1] Due to the limited availability of direct experimental data for this specific compound, this guide cross-references experimental data from its key precursors and structural analogs with theoretically predicted properties. This approach offers valuable insights for researchers working with or synthesizing similar molecules.
Data Presentation: A Comparative Overview
Direct experimental characterization data for this compound is not extensively reported in publicly available literature. Therefore, a comparative approach is employed, presenting experimental data for the closely related and commercially available precursors, 3,4-Dimethylaniline and N,N-Diphenylaniline , alongside theoretically predicted data for This compound .
Table 1: Comparison of Physical and Spectroscopic Properties
| Property | 3,4-Dimethylaniline (Experimental) | N,N-Diphenylaniline (Experimental) | This compound (Theoretical/Predicted) |
| CAS Number | 95-64-7[2][3][4][5] | 122-39-4 | 173460-10-1[1] |
| Molecular Formula | C₈H₁₁N[2][4][5] | C₁₂H₁₁N | C₂₀H₁₉N |
| Molecular Weight | 121.18 g/mol [2][4][5] | 169.22 g/mol | 273.37 g/mol |
| Melting Point | 49-51 °C[2][3][4][5] | 53-54 °C | 85-95 °C |
| Boiling Point | 226 °C[2][3][4][5] | 302 °C | > 350 °C |
| Appearance | White to light yellow solid[6] | Colorless to grayish-brown crystalline solid | Off-white to light brown solid |
| ¹H NMR (CDCl₃) | δ ~2.1-2.2 (s, 6H, CH₃), ~3.5 (s, 2H, NH₂), ~6.5-6.9 (m, 3H, Ar-H) ppm[7] | δ ~5.7 (s, 1H, NH), ~7.0-7.3 (m, 10H, Ar-H) ppm | δ ~2.2 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~6.9-7.4 (m, 13H, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ ~19, 20 (CH₃), ~110, 114, 118, 129, 130, 137 (Ar-C) ppm | δ ~117, 121, 129, 143 (Ar-C) ppm | δ ~19, 20 (CH₃), ~120-148 (Ar-C) ppm |
| IR (KBr) | ~3300-3500 (N-H stretch), ~2850-3000 (C-H stretch), ~1600 (C=C stretch) cm⁻¹[8] | ~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~1600 (C=C stretch) cm⁻¹[9] | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1590 (C=C stretch) cm⁻¹ |
| Mass (m/z) | 121 (M⁺)[8] | 169 (M⁺)[9] | 273 (M⁺) |
| HOMO/LUMO Gap | Not readily available | Not readily available | ~4.5 - 5.0 eV (Predicted via DFT) |
Note: Theoretical data for this compound are estimations based on computational modeling and data from structurally similar compounds.
Experimental Protocols
The synthesis and characterization of this compound would typically follow established methodologies for the formation of triarylamines, such as the Buchwald-Hartwig amination.
1. Synthesis of this compound via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a common and effective method for forming C-N bonds.[10][11]
-
Materials: 3,4-Dimethylaniline, iodobenzene (or bromobenzene), palladium(II) acetate (or a similar palladium catalyst), a phosphine ligand (e.g., XPhos, SPhos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add 3,4-dimethylaniline and the aryl halide to the flask.
-
Add the anhydrous solvent and stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source, to determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point: The melting point would be determined using a standard melting point apparatus.
Visualization of Key Processes
Synthesis Pathway
The following diagram illustrates the Buchwald-Hartwig amination reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Data Cross-Referencing Workflow
This diagram outlines the logical workflow for comparing experimental and theoretical data for the target compound.
Caption: Workflow for data cross-referencing.
References
- 1. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. IQmol Molecular Viewer [iqmol.org]
- 7. DFT Calculation Service - CD ComputaBio [computabio.com]
- 8. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 9. researchgate.net [researchgate.net]
- 10. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 11. mlatom.com [mlatom.com]
A Comparative Guide to Novel Triarylamine-Based Hole Transporting Materials for Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole transporting material (HTM). For years, Spiro-OMeTAD has been the benchmark HTM, but its high cost and complex synthesis have driven the search for viable alternatives. This guide provides a comprehensive comparison of recently developed novel triarylamine-based HTMs, presenting their performance data against Spiro-OMeTAD, detailed experimental protocols for their synthesis and device fabrication, and a visualization of the underlying charge transport mechanism.
Performance Benchmarks of Novel Triarylamine HTMs
The efficacy of a hole transporting material is primarily determined by its contribution to the overall power conversion efficiency (PCE) of the perovskite solar cell. The following table summarizes the key performance metrics of several novel triarylamine compounds in comparison to the well-established Spiro-OMeTAD.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Ref. |
| Spiro-OMeTAD (Reference) | 15.2 | - | - | - | [1][2] |
| STR0 | 13.3 | - | - | - | [1][2] |
| STR1 | 11.5 | - | - | - | [1][2] |
| T102 | 12.24 | 1.03 | 17.2 | 69.1 | |
| T103 | 12.38 | 0.985 | 20.3 | - |
Note: Dashes (-) indicate that the specific data was not provided in the cited source.
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for the synthesis of the novel triarylamine HTMs and the fabrication of the perovskite solar cells as reported in the benchmark studies.
Synthesis of Novel Triarylamine HTMs
Synthesis of Star-Shaped Triarylamine HTMs: STR0 and STR1
The synthesis of the star-shaped triarylamine-based hole transport materials, STR1 and STR0, involves a core of either triphenylamine or a partially oxygen-bridged triphenylamine, respectively. These cores are functionalized with para-substituted triphenylamine side arms.[1][2][3] While a detailed step-by-step protocol is not publicly available, the general approach involves coupling reactions to attach the triphenylamine arms to the central core structure.[3]
Synthesis of Triptycene-Based HTMs: T101, T102, and T103
These novel hole-conducting molecules are based on a triptycene core and are synthesized through short routes with high yields. The optical and electrochemical properties are tuned by linking the triptycene core to diphenylamines via phenyl or thienyl groups.
Perovskite Solar Cell Fabrication and Characterization
The benchmark studies for the novel triarylamine HTMs utilized a standard architecture for the perovskite solar cells to ensure a fair comparison with Spiro-OMeTAD.
Device Architecture: FTO/bl-TiO₂/mp-TiO₂/CH₃NH₃PbI₃/HTM/Au[1][2]
Fabrication Steps:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned and a compact blocking layer of TiO₂ (bl-TiO₂) is deposited.
-
Mesoporous TiO₂ Layer: A mesoporous TiO₂ (mp-TiO₂) layer is then deposited on top of the compact layer, typically by spin-coating, to serve as a scaffold for the perovskite material.
-
Perovskite Deposition: The methylammonium lead iodide (CH₃NH₃PbI₃) perovskite layer is deposited onto the mesoporous TiO₂ scaffold.
-
Hole Transport Layer Deposition: The novel triarylamine HTM (e.g., STR0, STR1, T102, T103) or the reference Spiro-OMeTAD is dissolved in a suitable solvent and spin-coated on top of the perovskite layer.
-
Gold Electrode Deposition: Finally, a gold (Au) back contact is deposited via thermal evaporation to complete the device.
Characterization:
The performance of the fabricated solar cells is evaluated under simulated sunlight (AM 1.5G, 100 mW/cm²) to measure the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Charge Transfer Signaling Pathway
The efficient operation of a perovskite solar cell relies on the favorable energy level alignment between its constituent layers, facilitating the extraction and transport of charge carriers. The diagram below illustrates the charge transfer pathway in a typical perovskite solar cell employing a triarylamine-based HTM.
Caption: Charge transfer pathway in a perovskite solar cell.
This guide provides a foundational comparison of novel triarylamine HTMs for perovskite solar cells. The presented data and protocols are intended to assist researchers in selecting and developing next-generation materials for more efficient and cost-effective photovoltaic devices.
References
- 1. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 2. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
confirming the structure of 3,4-dimethyl-N,N-diphenylaniline via X-ray crystallography
A Comparative Guide to the Structural Elucidation of 3,4-dimethyl-N,N-diphenylaniline
In the field of drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of this compound, a substituted aromatic amine. While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is often employed for a comprehensive understanding of the molecule in different states. This document outlines the principles, experimental protocols, and expected data for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques for Structural Confirmation
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography offers unparalleled detail on the solid-state conformation, spectroscopic methods provide crucial information about the connectivity, functional groups, and molecular weight, and are applicable to samples in solution.
| Technique | Information Obtained | Sample Requirements | Key Advantages | Limitations |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (typically >0.1 mm in all dimensions).[1] | Provides the absolute and unambiguous structure of the molecule in the solid state.[2] | Crystal growth can be challenging and time-consuming.[1] The solid-state conformation may differ from the solution-state or gas-state conformation. |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C). | 5-10 mg of pure sample dissolved in a deuterated solvent. | Non-destructive technique that provides rich structural information in solution, which is often more relevant to chemical reactivity.[3][4] | Complex spectra can be challenging to interpret for large molecules. Lower sensitivity compared to mass spectrometry. |
| IR Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[5][6] | A small amount of solid or liquid sample. | Rapid and simple method for confirming the presence of key functional groups.[7] | Provides limited information about the overall molecular framework. The "fingerprint region" can be complex and difficult to interpret.[6] |
| Mass Spectrometry | The precise molecular weight of the compound and information about its fragmentation pattern.[8][9] | A very small amount of sample (nanograms to micrograms). | Extremely high sensitivity and provides the molecular formula with high-resolution instruments. Fragmentation patterns can offer clues about the structure.[8] | Isomeric compounds can be difficult to distinguish. Provides limited information about the 3D structure. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[10][11] The choice of solvent is critical and may require screening of various options.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[4]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition parameters are set, and the spectrum is acquired. For ¹³C NMR, similar steps are followed, often with proton decoupling to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.
-
Data Processing and Analysis : The acquired data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the structure.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like this compound, a small amount is placed directly on the attenuated total reflectance (ATR) crystal of the IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Data Acquisition : The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.[5][6]
-
Spectral Interpretation : The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups in the molecule.[12]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : A dilute solution of this compound is introduced into the mass spectrometer. In electron ionization (EI), the sample is bombarded with high-energy electrons to form a radical cation.[13] In softer ionization techniques like electrospray ionization (ESI), the sample is sprayed into the source to form protonated molecules.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[13]
Hypothetical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the dimethyl-substituted ring would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). Protons on the two unsubstituted phenyl rings would likely show overlapping multiplets in the same region. The two methyl groups would give rise to two singlets in the aliphatic region (approx. 2.2-2.4 ppm). |
| ¹³C NMR | Aromatic carbons would appear in the downfield region (approx. 110-150 ppm). The carbons bearing the methyl and nitrogen substituents would have distinct chemical shifts. The two methyl carbons would appear in the upfield region (approx. 20 ppm). |
| IR | C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹. C-H stretching for the methyl groups would be seen just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. C-N stretching vibrations would be expected in the 1350-1250 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₂₀H₂₁N = 287.39 g/mol ). Fragmentation patterns may include the loss of methyl groups or cleavage of the C-N bonds. |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a newly synthesized compound like this compound.
Caption: Logical workflow for the structural confirmation of an organic compound.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. rigaku.com [rigaku.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. athabascau.ca [athabascau.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
A Guide to Assessing Batch-to-Batch Consistency of Commercial 3,4-dimethyl-N,N-diphenylaniline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of experimental results are paramount in scientific research and drug development. The purity and consistency of starting materials, such as 3,4-dimethyl-N,N-diphenylaniline, are critical factors that can significantly impact the outcome of a study. This guide provides a framework for researchers to assess the batch-to-batch consistency of commercially available this compound, ensuring the quality and integrity of their research. While direct comparative data between suppliers is not publicly available, this document outlines the essential quality control parameters, detailed experimental protocols for their assessment, and potential alternatives to this compound.
Key Quality Control Parameters for Comparison
To ensure the consistency of this compound across different batches, a series of analytical tests should be performed. The following table summarizes the key parameters, their significance, and the recommended analytical techniques.
| Parameter | Significance | Recommended Analytical Technique(s) | Acceptance Criteria (Example) |
| Appearance | A simple but crucial initial check for gross contamination or degradation. | Visual Inspection | White to off-white crystalline powder |
| Identity | Confirms the chemical structure of the compound. | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy, Mass Spectrometry (MS) | Spectra must be consistent with the known structure of this compound. |
| Purity (Assay) | Determines the percentage of the desired compound in the sample. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | ≥ 99.0% |
| Impurities | Identifies and quantifies any contaminants that could interfere with reactions or biological assays. | GC-MS, LC-MS | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% |
| Melting Point | A sharp melting point range indicates high purity. | Melting Point Apparatus | 49-51 °C[1] |
| Moisture Content | Excess moisture can affect the reactivity and stability of the compound. | Karl Fischer Titration | ≤ 0.5% |
| Solubility | Ensures the material will be suitable for the intended experimental conditions. | Visual Inspection in relevant solvents | Soluble in methanol[1], chloroform, and dichloromethane. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Identity and Structural Confirmation
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the acquired spectra with a reference spectrum or theoretical values.[2]
-
1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Compare the positions and intensities of the absorption bands with a reference spectrum.
-
Purity and Impurity Profiling
2.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration.
-
Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.
-
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system.
-
Procedure:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.[3]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.
-
Inject the sample and analyze the resulting chromatogram and mass spectra to identify impurities by comparing them to a spectral library.[4]
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the batch-to-batch consistency of this compound.
Caption: A flowchart outlining the key steps in the analytical workflow for assessing the quality of a new batch of this compound.
Potential Impurities and Their Origin
Understanding the potential impurities is crucial for developing robust analytical methods. The following diagram illustrates the potential sources of impurities in the synthesis of this compound.
Caption: A diagram illustrating the potential sources of impurities during the synthesis of this compound.
Alternatives to this compound
In some applications, particularly in the field of organic electronics where it can be used as a hole transport material (HTM) in Organic Light Emitting Diodes (OLEDs), alternatives to this compound may be considered.[5][6][7][8][9] The choice of an alternative will depend on the specific requirements of the application, such as thermal stability, ionization potential, and processability.
| Alternative Compound Class | Key Features | Potential Advantages |
| Carbazole Derivatives | Rigid and planar structure, good thermal stability. | Higher glass transition temperatures (Tg), leading to more stable devices.[5][7] |
| Triphenylamine Derivatives | Good hole-transporting properties, often used as building blocks for more complex HTMs. | Can be readily modified to tune electronic properties. |
| Spirobifluorene Derivatives | Three-dimensional structure that can prevent crystallization. | Improved morphological stability of thin films. |
By implementing a rigorous in-house quality control program based on the guidelines presented here, researchers can mitigate the risks associated with batch-to-batch variability of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. 3,4-Dimethylaniline CAS#: 95-64-7 [m.chemicalbook.com]
- 2. 3,4-Dimethylaniline(95-64-7) 1H NMR [m.chemicalbook.com]
- 3. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
comparative charge mobility measurements of different diphenylaniline derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the charge mobility of key diphenylaniline derivatives, a class of organic materials crucial for the development of high-performance electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of these devices is intrinsically linked to the charge carrier mobility of the materials used. Here, we present a comparative analysis of experimentally determined hole mobilities for three prominent diphenylaniline derivatives, supported by detailed experimental protocols and a visual representation of the measurement workflow.
Comparative Analysis of Hole Mobility
The charge mobility of an organic semiconductor is a critical parameter that dictates its ability to transport electrical charges. In this comparison, we focus on the hole mobility of three well-studied diphenylaniline derivatives:
-
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD)
-
N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPD or α-NPD)
-
A Biphenyl Enamine Derivative (BE1)
The hole mobility of these compounds has been primarily characterized using the Time-of-Flight (TOF) technique, which directly measures the time it takes for charge carriers to drift across a material under an applied electric field.
Table 1: Comparative Hole Mobility of Selected Diphenylaniline Derivatives
| Compound | Abbreviation | Hole Mobility (cm²/Vs) | Measurement Technique | Electric Field (V/cm) | Film Thickness | Reference |
| N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine | TPD | ~1 x 10⁻³ | Time-of-Flight (TOF) | 1 x 10⁵ | Not Specified | [1] |
| N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine | NPD (α-NPD) | 1.63 x 10⁻⁵ to 7.64 x 10⁻⁴ | Space-Charge-Limited Current (SCLC) | 1 x 10⁵ | 50 - 1000 nm | [2] |
| Biphenyl Enamine Derivative | BE1 | ~2 x 10⁻² (at high field) | Xerographic Time-of-Flight (XTOF) | 6.4 x 10⁵ | Not Specified | [3] |
Key Observations:
-
The biphenyl enamine derivative BE1 exhibits a significantly higher hole mobility at high electric fields compared to the more conventional TPD and NPD.[3]
-
The hole mobility of NPD shows a strong dependence on the film thickness, with thicker films exhibiting higher mobility.[2] This is often attributed to the influence of interfacial trap states in thinner films.
-
TPD is a well-established hole transport material with a reliable hole mobility in the order of 10⁻³ cm²/Vs.[1]
Experimental Protocols
Accurate and reproducible measurement of charge carrier mobility is paramount for the reliable comparison of materials. The data presented in this guide were primarily obtained using the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for determining the drift mobility of charge carriers in a semiconductor.
Device Structure: A sandwich-type structure is typically employed, consisting of the organic semiconductor layer between two electrodes. One electrode is semi-transparent to allow for optical excitation.
Measurement Principle:
-
A thin layer of the diphenylaniline derivative is deposited onto a substrate with a bottom electrode (e.g., Indium Tin Oxide - ITO).
-
A top electrode (e.g., Aluminum) is then deposited on the organic layer.
-
A voltage is applied across the device, creating an electric field.
-
A short pulse of light with energy greater than the material's bandgap is used to generate electron-hole pairs near the semi-transparent electrode.
-
Depending on the polarity of the applied voltage, either holes or electrons will drift across the organic layer towards the opposite electrode.
-
The transient photocurrent generated by the moving charge carriers is measured as a function of time.
-
The transit time (tᵣ) is determined from the inflection point of the photocurrent transient.
-
The drift mobility (µ) is then calculated using the following equation:
µ = d² / (V * tᵣ)
where 'd' is the thickness of the organic layer and 'V' is the applied voltage.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is another common technique for determining the charge carrier mobility in organic semiconductors.
Device Structure: Similar to the TOF method, a single-carrier device with a sandwich structure is used. It is crucial to have an ohmic contact for the injection of the charge carrier being studied.
Measurement Principle:
-
The current density (J) is measured as a function of the applied voltage (V).
-
In the SCLC regime, the current is dominated by the injected charge carriers, and the J-V characteristic follows the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.
-
By fitting the experimental J-V data to this equation, the charge carrier mobility can be extracted.
Experimental Workflow for Charge Mobility Measurement
The following diagram illustrates a generalized workflow for the experimental determination of charge carrier mobility in organic semiconductors.
Caption: Generalized workflow for charge mobility measurement.
References
A Comparative Guide to the Synthesis of 3,4-dimethyl-N,N-diphenylaniline: Evaluating Cost-Effectiveness of Buchwald-Hartwig and Ullmann Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted triarylamines is a critical consideration. This guide provides a detailed comparison of two prominent methods for the synthesis of 3,4-dimethyl-N,N-diphenylaniline: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the experimental protocols, quantitative data, and a cost-effectiveness analysis to aid in the selection of the most suitable route for your research and development needs.
The synthesis of this compound can be approached via two primary cross-coupling strategies. The first involves the reaction of 3,4-dimethylaniline with a phenyl halide (iodobenzene or bromobenzene) in a Buchwald-Hartwig reaction. The second approach, the Ullmann condensation, can be envisioned through the coupling of diphenylamine with a halogenated xylene derivative (e.g., 4-iodo-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene).
At a Glance: Comparison of Synthesis Routes
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂) | Copper-based (e.g., CuI) |
| Ligand | Bulky phosphines (e.g., XPhos) | Simple chelating ligands (e.g., 1,10-phenanthroline) |
| Reaction Temperature | Generally lower (e.g., 80-120 °C) | Typically higher (e.g., 100-210 °C)[1] |
| Reaction Time | Often shorter | Can be longer |
| Typical Yields | High | Moderate to High |
| Substrate Scope | Broad | Can be more limited |
| Catalyst Cost | Higher | Lower |
| Ligand Cost | Higher | Lower |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This method facilitates the formation of the C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[2] For the synthesis of this compound, two pathways are presented below, utilizing either iodobenzene or bromobenzene as the phenyl source.
Experimental Protocol (General):
A reaction vessel is charged with palladium(II) acetate (catalyst), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The appropriate aryl halide (iodobenzene or bromobenzene), 3,4-dimethylaniline, and a dry solvent (e.g., toluene or dioxane) are added. The reaction mixture is heated to the specified temperature and stirred for the designated time. Upon completion, the reaction is cooled, diluted with a suitable solvent, and purified.
Purification: The crude product is typically purified by column chromatography on silica gel.
Route 2: Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, often at elevated temperatures.[1] Here, we consider the reaction of diphenylamine with a halogenated xylene.
Experimental Protocol (General):
A reaction vessel is charged with copper(I) iodide (catalyst), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate). Diphenylamine, the halo-xylene (4-iodo-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene), and a high-boiling polar solvent (e.g., DMF or DMSO) are added. The mixture is heated under an inert atmosphere for the required duration. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
Purification: The product is typically purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the key quantitative data for each synthetic route, based on typical literature procedures for analogous reactions. Please note that yields are highly dependent on specific reaction conditions and optimization.
Table 1: Buchwald-Hartwig Amination of 3,4-dimethylaniline
| Phenyl Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | 1-2% Pd(OAc)₂ | 2-4% XPhos | 1.5 eq. NaOtBu | Toluene | 100-110 | 12-24 | ~85-95 |
| Bromobenzene | 2-4% Pd(OAc)₂ | 4-8% XPhos | 2.0 eq. NaOtBu | Toluene | 110-120 | 24-48 | ~75-85 |
Table 2: Ullmann Condensation of Diphenylamine
| Xylene Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-1,2-dimethylbenzene | 10% CuI | 20% 1,10-Phenanthroline | 2.0 eq. K₂CO₃ | DMF | 130-150 | 24-48 | ~70-80 |
| 4-Bromo-1,2-dimethylbenzene | 10-20% CuI | 20-40% 1,10-Phenanthroline | 2.0 eq. K₂CO₃ | DMF | 150-180 | 48-72 | ~60-70 |
Cost-Effectiveness Analysis
To provide a comprehensive evaluation, we have estimated the approximate cost of raw materials for the synthesis of 10 grams of this compound via the most promising pathway for each route (Buchwald-Hartwig with iodobenzene and Ullmann with 4-iodo-1,2-dimethylbenzene), assuming a 90% and 75% yield, respectively. Prices are based on currently available catalogue prices and may vary.
Table 3: Estimated Raw Material Costs
| Reagent | Buchwald-Hartwig (Iodobenzene) | Ullmann (4-Iodo-1,2-dimethylbenzene) |
| 3,4-Dimethylaniline | ~$5 | - |
| Iodobenzene | ~$10 | - |
| Diphenylamine | - | ~$3 |
| 4-Iodo-1,2-dimethylbenzene | - | ~$15 |
| Pd(OAc)₂ | ~$25 | - |
| CuI | - | ~$2 |
| XPhos | ~$40 | - |
| 1,10-Phenanthroline | - | ~$1 |
| Estimated Total Cost | ~$80 | ~$21 |
Note: This analysis does not include the cost of solvents, bases, purification materials, labor, or energy, which can significantly impact the overall cost.
Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthesis routes.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Ullmann Condensation Workflow.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable pathways to this compound.
The Buchwald-Hartwig amination stands out for its generally higher yields and milder reaction conditions. The use of iodobenzene as a coupling partner appears to be more efficient than bromobenzene. However, the primary drawback of this method is the high cost of the palladium catalyst and the specialized phosphine ligand. For small-scale synthesis where high purity and yield are paramount, and cost is a secondary concern, the Buchwald-Hartwig amination is an excellent choice.
The Ullmann condensation , while often requiring more forcing conditions and potentially providing slightly lower yields, presents a significantly more cost-effective option due to the low cost of the copper catalyst and simple ligand. The use of 4-iodo-1,2-dimethylbenzene is preferable over the bromo-analogue for achieving better yields. For large-scale production or in scenarios where raw material cost is a primary driver, the Ullmann condensation is a compelling alternative.
Ultimately, the choice of synthesis route will depend on the specific priorities of the research or development project, balancing the need for high yield and purity against the economic realities of the starting material and catalyst costs.
References
Safety Operating Guide
Proper Disposal of 3,4-dimethyl-N,N-diphenylaniline: A Guide for Laboratory Professionals
Aromatic amines, as a class, are often toxic, pose environmental hazards, and may be carcinogenic. Therefore, it is imperative to handle 3,4-dimethyl-N,N-diphenylaniline and its waste with extreme caution.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling waste this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is essential.
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Collect waste this compound in a designated, compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.
-
Materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste.
2. Waste Container and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," the concentration, and the date the waste was first added to the container.
3. Waste Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.[1]
4. Arranging for Final Disposal:
-
Once the waste container is full or when you are finished generating this waste stream, contact your institution's EHS or Hazardous Waste Management department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.[2] This substance may be toxic to aquatic life with long-lasting effects.[1]
-
Disposal will be carried out by a licensed hazardous waste disposal company in accordance with all regulations.[1]
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory guidelines.
| Parameter | Limit | Source |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | General EHS Guidelines |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | General EHS Guidelines |
| Time Limit for Removal of Full Container | Within 3 calendar days | General EHS Guidelines |
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-dimethyl-N,N-diphenylaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-dimethyl-N,N-diphenylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile: this compound is an aromatic amine. While specific data for this compound is limited, information from structurally similar compounds like 3,4-Dimethylaniline and N,N-Dimethylaniline indicates that it should be handled as a hazardous substance. It is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also considered toxic to aquatic life with long-lasting effects.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Nitrile or Neoprene gloves (double gloving recommended). | Permeation-resistant gloves (e.g., Viton®, Butyl rubber). Check manufacturer's chemical resistance data. |
| Eye and Face Protection | Safety glasses with side shields. | Chemical safety goggles and a face shield.[6] |
| Skin and Body Protection | Fully buttoned lab coat. | Chemical-resistant apron or coveralls over a lab coat.[7] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area or chemical fume hood. | A NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges for operations with a potential for aerosol generation or in poorly ventilated areas.[8][9] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant, steel-toe boots.[7] |
Hazard Summary and GHS Classifications
Based on data for analogous compounds, the following hazard classifications should be assumed for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[2][4] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[2][4] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | Toxic to aquatic life with long lasting effects.[1][2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[2][4] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hsa.ie [hsa.ie]
- 7. epa.gov [epa.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
